TK-216
Description
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TK-216; TK 216; TK216; |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Target of TK-216: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TK-216 is a first-in-class small molecule inhibitor currently under investigation for the treatment of Ewing Sarcoma and other malignancies. Its primary molecular target is the oncogenic fusion protein EWS-FLI1, a hallmark of Ewing Sarcoma. This compound functions by directly binding to EWS-FLI1 and disrupting its critical interaction with RNA helicase A (RHA), thereby inhibiting the transcriptional activity of this aberrant transcription factor. While EWS-FLI1 is the principal target, emerging evidence suggests potential secondary mechanisms of action, including microtubule destabilization, which may contribute to its synergistic effects with other chemotherapeutic agents. This guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential.
The Primary Molecular Target: EWS-FLI1 Fusion Protein
Ewing Sarcoma is a rare and aggressive cancer of the bone and soft tissues, predominantly affecting children and young adults. The disease is characterized by a specific chromosomal translocation, most commonly t(11;22)(q24;q12), which fuses the Ewing sarcoma breakpoint region 1 gene (EWSR1) with the Friend leukemia virus integration 1 gene (FLI1). This translocation results in the expression of the aberrant EWS-FLI1 fusion protein, which acts as an oncogenic transcription factor driving tumor progression.[1][2][3]
This compound was specifically designed to inhibit the function of the EWS-FLI1 oncoprotein.[4] It achieves this by directly binding to the EWS-FLI1 protein and preventing its interaction with RNA helicase A (RHA).[3][5][6] This protein-protein interaction is crucial for the transcriptional activity of EWS-FLI1.[3] By disrupting this complex, this compound effectively inhibits the downstream transcriptional program mediated by EWS-FLI1, leading to a reduction in cell proliferation and the induction of apoptosis in Ewing Sarcoma cells.[5][7]
Mechanism of Action at the Molecular Level
The binding of this compound to EWS-FLI1 is a key event in its mechanism of action. This direct interaction sterically hinders the association of EWS-FLI1 with RHA. The EWS-FLI1/RHA complex is essential for regulating the transcription of genes involved in cell cycle progression, survival, and oncogenesis. By preventing the formation of this complex, this compound effectively silences the oncogenic signaling driven by EWS-FLI1.
Potential Secondary Molecular Targets and Mechanisms
While the primary focus of this compound's activity is the inhibition of the EWS-FLI1/RHA interaction, some studies suggest the existence of other molecular targets that may contribute to its overall anti-cancer effects.
Microtubule Destabilization
Recent research has indicated that this compound may also function as a microtubule destabilizing agent.[8][9] This mechanism is distinct from its action on EWS-FLI1. Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption can lead to cell cycle arrest and apoptosis. This finding provides a mechanistic explanation for the observed synergy between this compound and vincristine, a known microtubule inhibitor, in preclinical models and clinical trials.[3][8]
PU.1 in Pediatric Leukemia
In the context of pediatric leukemia, the transcription factor PU.1 has been identified as a potential target of this compound.[10] PU.1 is a critical regulator of hematopoiesis, and its aberrant activity is implicated in leukemogenesis. Studies have shown that this compound can modulate the activity of PU.1, suggesting a broader applicability of this compound beyond Ewing Sarcoma.[10]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| HL-60 | Acute Myeloid Leukemia (AML) | IC50 | 0.363 µM | [5] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | IC50 | 0.152 µM | [5] |
| A4573 | Ewing Sarcoma | Proliferation Inhibition | Dose-dependent (0.03-0.5 µM) | [5] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma (DLBCL) | Apoptosis Induction | 500 nM (24-72 hours) | [5] |
Table 2: In Vivo Activity and Clinical Data for this compound
| Model/Trial | Cancer Type | Treatment | Key Finding | Reference |
| TMD-8 xenograft model | Diffuse Large B-cell Lymphoma (DLBCL) | 100 mg/kg, twice daily for 13 days (oral) | Tumor growth inhibition | [5] |
| Phase I/II Clinical Trial (NCT02657005) | Relapsed or Refractory Ewing Sarcoma | 200 mg/m² once daily (14-day continuous infusion) | Recommended Phase II Dose (RP2D) | [4] |
| Phase I/II Clinical Trial (NCT02657005) | Relapsed or Refractory Ewing Sarcoma | This compound at RP2D | 2 complete responses, 1 partial response, 14 stable disease in cohorts 9 and 10 | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for evaluating its anti-cancer activity.
Caption: The EWS-FLI1 signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
While specific, detailed protocols are proprietary to the conducting research institutions, the following outlines the general methodologies for key experiments cited in the evaluation of this compound.
Cell Proliferation Assays
-
Objective: To determine the effect of this compound on the growth of cancer cells.
-
Methodology: Cancer cell lines are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay that measures ATP content. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then calculated.
Apoptosis Assays
-
Objective: To determine if this compound induces programmed cell death.
-
Methodology:
-
Caspase-3 Activity Assay: Cells are treated with this compound, lysed, and the activity of caspase-3, a key executioner caspase in apoptosis, is measured using a fluorometric or colorimetric substrate.
-
Annexin V/Propidium Iodide (PI) Staining: Treated cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis) and PI (which stains the nucleus of late apoptotic or necrotic cells). The percentage of apoptotic cells is then quantified by flow cytometry.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To confirm the disruption of the EWS-FLI1 and RHA interaction by this compound.
-
Methodology: Ewing Sarcoma cells are treated with this compound or a vehicle control. Cell lysates are then incubated with an antibody against EWS-FLI1. The antibody-protein complexes are captured using protein A/G beads. After washing, the immunoprecipitated proteins are eluted and analyzed by Western blotting using an antibody against RHA. A reduction in the amount of co-immunoprecipitated RHA in the this compound treated sample compared to the control indicates disruption of the interaction.
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology: Immunocompromised mice are subcutaneously injected with human Ewing Sarcoma cells. Once tumors are established, the mice are randomized into treatment and control groups. The treatment group receives this compound (e.g., via oral gavage or intravenous infusion) for a specified duration. Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
Conclusion
This compound represents a targeted therapeutic strategy for Ewing Sarcoma by directly inhibiting the oncogenic EWS-FLI1 fusion protein. Its primary mechanism of action involves the disruption of the critical EWS-FLI1/RHA protein-protein interaction. Furthermore, the potential for additional mechanisms, such as microtubule destabilization, may broaden its therapeutic applications and offer opportunities for synergistic combination therapies. The promising preclinical and early clinical data warrant further investigation of this compound as a novel treatment for Ewing Sarcoma and potentially other malignancies.
References
- 1. Facebook [cancer.gov]
- 2. A Clinical Study of TK216 in Patients With Relapsed or Refractory Ewing's Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ascopubs.org [ascopubs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia [mdpi.com]
TK-216: A First-in-Class ETS Transcription Factor Inhibitor for Ewing Sarcoma and Other Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TK-216 is a novel, first-in-class small molecule inhibitor targeting the E26 transformation-specific (ETS) family of transcription factors, with a primary focus on the EWS-FLI1 fusion protein that drives the majority of Ewing sarcoma cases. Developed as a clinical derivative of the research compound YK-4-279, this compound represents a promising therapeutic strategy for cancers dependent on oncogenic ETS transcription factors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing this targeted therapy.
Introduction
The ETS family of transcription factors plays a crucial role in normal cellular processes, including differentiation, proliferation, and apoptosis.[1] Dysregulation of ETS factor activity, often through chromosomal translocations leading to fusion proteins, is a key driver in various cancers.[1] One of the most well-characterized examples is the EWS-FLI1 fusion protein, resulting from the t(11;22)(q24;q12) translocation, which is present in approximately 85% of Ewing sarcoma cases.[2] This oncogenic fusion protein acts as an aberrant transcription factor, driving malignant transformation and tumor progression, making it an ideal therapeutic target.[3]
This compound emerged from medicinal chemistry efforts to optimize the preclinical candidate YK-4-279, an inhibitor of EWS-FLI1.[4] this compound is designed to directly bind to the EWS-FLI1 protein, disrupting its critical protein-protein interactions necessary for its oncogenic function.[5] This document details the scientific foundation of this compound, from its molecular mechanism to its clinical evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects by directly targeting and inhibiting the function of ETS transcription factors, most notably the EWS-FLI1 fusion protein.[5] The primary mechanism involves the disruption of the interaction between EWS-FLI1 and RNA helicase A (RHA), a protein essential for the transcriptional and oncogenic activity of the fusion protein.[3][6] By binding to EWS-FLI1, this compound is hypothesized to induce a conformational change that prevents its association with RHA and other necessary cofactors.[7] This disruption leads to the inhibition of downstream transcriptional activation of EWS-FLI1 target genes, ultimately resulting in decreased tumor cell growth, cell cycle arrest, and apoptosis.[2][4]
Beyond Ewing sarcoma, this compound has shown activity against other cancers with deregulated ETS factors, such as acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), by targeting other ETS family members like FLI1 and ERG.[1]
Preclinical Data
In Vitro Activity
This compound, and its precursor YK-4-279, have demonstrated potent in vitro activity against a range of cancer cell lines harboring ETS translocations.
| Cell Line | Cancer Type | Key ETS Factor | IC50 / EC50 (µM) | Reference |
| A4573 | Ewing Sarcoma | EWS-FLI1 | < 0.2 | [1] |
| HL-60 | Acute Myeloid Leukemia | FLI1/ERG | 0.363 | [8] |
| TMD-8 | Diffuse Large B-Cell Lymphoma | - | 0.152 | [8] |
| ABC-DLBCL | Diffuse Large B-Cell Lymphoma | SPIB | 0.375 | [9] |
| GCB-DLBCL | Diffuse Large B-Cell Lymphoma | SPI1 | 0.374 | [9] |
| MCL | Mantle Cell Lymphoma | - | 0.339 | [9] |
| MZL | Marginal Zone Lymphoma | - | 0.292 | [9] |
| CLL | Chronic Lymphocytic Leukemia | - | 1.112 | [9] |
| PMBCL | Primary Mediastinal B-Cell Lymphoma | - | 0.547 | [9] |
| CTCL | Cutaneous T-Cell Lymphoma | - | 0.645 | [9] |
| PTCL-NOS | Peripheral T-Cell Lymphoma, Not Otherwise Specified | - | 0.436 | [9] |
| ALCL | Anaplastic Large Cell Lymphoma | - | 0.193 | [9] |
Data for YK-4-279 is included as it is the direct precursor to this compound and its activity is relevant.
Studies have shown that this compound induces a dose-dependent inhibition of proliferation and apoptosis in these cell lines.[4][8] Apoptosis induction is confirmed by increased levels of cleaved PARP and cleaved caspase-3.[10]
In Vivo Activity
In vivo studies using xenograft models have demonstrated the anti-tumor activity of this compound and YK-4-279.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| NOD-Scid mice with TMD8 xenografts | Diffuse Large B-Cell Lymphoma | This compound (100 mg/kg, twice daily, orally) | Statistically significant reduction in tumor growth. | [11] |
| Mice with Ewing Sarcoma xenografts | Ewing Sarcoma | YK-4-279 | Effective inhibition of xenograft tumor growth. | [12] |
| Mice with ABC-DLBCL xenografts | Diffuse Large B-Cell Lymphoma | This compound (100 mg/kg, twice daily, orally) | Significant reduction in tumor growth at days 5, 8, and 11. | [11] |
Clinical Development
The primary clinical investigation of this compound has been in a Phase 1/2 trial for patients with relapsed or refractory Ewing sarcoma (NCT02657005).[13]
Phase 1/2 Study (NCT02657005) Overview
This first-in-human, open-label, multicenter study was designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound, both as a monotherapy and in combination with vincristine.[13][14]
Patient Population:
-
Number of Patients: 62 (as of Jan 2021 safety cutoff)
-
Age: Mean age of 30.6 years
-
Gender: 61% male
-
Prior Therapies: Median of 3 prior treatment regimens for recurrent/metastatic Ewing sarcoma.
-
Metastatic Sites: All patients had metastases, with sites including bone only (13%), pleuropulmonary only (39%), and other metastatic sites (47%).
Dosing and Administration:
-
This compound was administered via continuous intravenous infusion.
-
A 3+3 dose-escalation design was used.
-
Dosing durations were extended from 7 to 10 and 14 days.
-
The recommended Phase 2 dose (RP2D) was determined to be 200 mg/m²/day for a 14-day infusion.
-
Vincristine could be added, typically starting in Cycle 1 for the expansion cohort.
Clinical Efficacy
As of the February 6, 2021 efficacy cutoff, for 28 evaluable patients treated at the RP2D:
-
Complete Response (CR): 7.1%
-
Stable Disease (SD): 39.3%
-
Progressive Disease (PD): 53.6%
-
Overall Clinical Benefit Rate (CR + Partial Response + SD): 46.4%
-
Median Duration of Stable Disease: 113 days (range 62-213)
Safety and Tolerability
The most common adverse events (AEs) observed in 62 treated patients, regardless of causality, were:
-
Anemia (n=34)
-
Neutropenia (n=30)
-
Fatigue (n=25)
Myelosuppression was noted to be transient, reversible, and responsive to growth factors. No deaths were attributed to this compound.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A4573, HL-60, TMD-8)
-
Appropriate cell culture medium and supplements
-
This compound stock solution (dissolved in DMSO)
-
96-well microplates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caspase-3 Activity Assay
Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer
-
Caspase-3 colorimetric or fluorometric substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)
-
96-well plate
-
Plate reader
Protocol:
-
Plate cells and treat with various concentrations of this compound for 24-48 hours as described in the cell viability assay.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's protocol.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle control.
Co-Immunoprecipitation of EWS-FLI1 and RHA
Objective: To demonstrate the disruption of the EWS-FLI1 and RHA interaction by this compound.
Materials:
-
Ewing sarcoma cell line (e.g., TC32)
-
This compound
-
Lysis buffer
-
Antibodies against EWS-FLI1 and RHA
-
Protein A/G agarose beads
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Culture Ewing sarcoma cells and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 15 hours).
-
Lyse the cells and pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-EWS-FLI1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RHA antibody to detect the co-immunoprecipitated RHA.
-
Analyze the results to determine if this compound treatment reduces the amount of RHA co-immunoprecipitated with EWS-FLI1.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD-Scid)
-
Cancer cell line for xenograft (e.g., TMD8)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject cancer cells (e.g., 15 x 10⁶ TMD8 cells) into the flank of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, twice daily, orally) or vehicle control to the respective groups.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
Continue treatment for the specified duration (e.g., 13 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth curves between the treatment and control groups to assess efficacy.
Conclusion and Future Directions
This compound has demonstrated a clear mechanism of action as an ETS transcription factor inhibitor with promising preclinical and early clinical activity, particularly in heavily pre-treated Ewing sarcoma patients. The manageable safety profile further supports its potential as a valuable therapeutic agent. Future research should focus on identifying predictive biomarkers of response to this compound, exploring its efficacy in other ETS-driven malignancies, and investigating potential combination therapies to enhance its anti-tumor effects. The development of an oral formulation could also improve patient convenience and adherence.[7] The continued investigation of this compound and similar targeted therapies holds significant promise for patients with cancers driven by aberrant transcription factors.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EWS-FLI1 and RNA helicase A interaction inhibitor YK-4-279 inhibits growth of neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. mpbio.com [mpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. A Clinical Study of TK216 in Patients With Relapsed or Refractory Ewing's Sarcoma | Clinical Research Trial Listing [centerwatch.com]
- 11. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single Enantiomer of YK-4-279 Demonstrates Specificity in Targeting the Oncogene EWS-FLI1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. ascopubs.org [ascopubs.org]
TK-216: A Comprehensive Technical Overview of a First-in-Class ETS Transcription Factor Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216, also known as onatasertib, is a first-in-class small molecule inhibitor originally developed to target the EWS-FLI1 fusion protein, the primary oncogenic driver in Ewing Sarcoma.[1][2] As a derivative of YK-4-279, this compound was designed to be a more potent and drug-like analog, demonstrating significant anti-tumor activity in preclinical models of Ewing Sarcoma and other malignancies characterized by aberrant E26 transformation-specific (ETS) family transcription factor activity, such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL).[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and quantitative data. Recent findings suggesting a secondary mechanism of action as a microtubule destabilizing agent are also discussed.[4]
Discovery and Development
The development of this compound stemmed from the discovery of YK-4-279, an enantiomer-specific inhibitor of EWS-FLI1.[2] Through structure-guided medicinal chemistry, this compound was developed as an analog of YK-4-279 with 3-4 fold greater potency and improved drug-like properties.[2] The primary therapeutic rationale for this compound is the direct inhibition of the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A (RHA), which is crucial for the transcriptional activity of EWS-FLI1 and subsequent oncogenesis.[3][5]
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the EWS-FLI1/RHA complex. This interaction is essential for the oncogenic activity of the EWS-FLI1 fusion protein in Ewing Sarcoma. By binding to EWS-FLI1, this compound prevents its association with RHA, leading to a downstream decrease in the transcription of EWS-FLI1 target genes, inhibition of cell proliferation, and induction of apoptosis.[2][3][5]
More recent evidence suggests that this compound also functions as a microtubule destabilizing agent.[4] This dual mechanism may explain its cytotoxic effects in cancer cell lines that do not express the EWS-FLI1 fusion protein and could account for the observed synergy with vincristine, a known microtubule inhibitor.[1][4]
Figure 1: Proposed mechanism of action of this compound in EWS-FLI1 driven cancers.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | EC50 (nM) | Reference |
| A4573 | Ewing Sarcoma | - | < 200 | [3] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.363 | - | [5] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.152 | - | [5] |
| COS7 (transfected with EWS-FLI1 responsive promoter) | - | - | < 100 | [3] |
-
Cell Viability and Apoptosis: In AML and DLBCL cell lines, treatment with this compound resulted in a dose-dependent decrease in cellular viability and an increase in apoptosis.[3] Specifically, in DLBCL cell lines, this compound (500 nM for 24-72 hours) induced apoptosis, as measured by an increase in cleaved Caspase-3.[5] In Ewing Sarcoma cell lines, this compound also induced apoptosis in a dose-dependent manner.[2]
In Vivo Activity
-
Xenograft Models: In a TMD-8 DLBCL xenograft model, oral administration of this compound (100 mg/kg, twice daily for 13 days) resulted in significant tumor growth inhibition.[5] Anti-tumor activity was also observed in several Ewing Sarcoma xenograft models.[2]
Clinical Development
Phase I/II Trial in Ewing Sarcoma (NCT02657005)
A first-in-human, open-label, multicenter Phase I/II trial was conducted to evaluate the safety and efficacy of this compound in patients with relapsed or refractory Ewing Sarcoma.[1][6][7]
Study Design:
-
Population: 85 patients with a median age of 27 years.[1][6]
-
Intervention: this compound was administered as a continuous intravenous infusion over 7, 10, 14, or 28 days.[1][6] Vincristine could be added at the investigator's discretion after cycle 2.[1][6] The study utilized a 3+3 dose-escalation design.[1][6]
-
Recommended Phase II Dose (RP2D): 200 mg/m²/day as a 14-day continuous infusion.[1][6]
Safety and Tolerability: At the RP2D, the most common treatment-related adverse events were:[1][6]
-
Neutropenia (44.7%)
-
Anemia (29.4%)
-
Leukopenia (29.4%)
-
Febrile neutropenia (15.3%)
-
Thrombocytopenia (11.8%)
-
Infections (17.6%)
Efficacy: The study showed limited but promising activity in a heavily pre-treated population.[1][6]
Experimental Protocols
Cell Proliferation Assay
Methodology:
-
Cancer cell lines (e.g., A4573, HL-60, TMD-8) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound (e.g., 0.03, 0.06, 0.125, 0.25, 0.5 µM) or vehicle control.[5]
-
After a 48-72 hour incubation period, cell viability is assessed using a commercial MTS or MTT assay kit according to the manufacturer's instructions.
-
Absorbance is measured using a plate reader, and the data is normalized to the vehicle control to determine the percentage of proliferation inhibition.
-
IC50 values are calculated using non-linear regression analysis.
Figure 2: Workflow for a cell proliferation assay to determine IC50 values.
Apoptosis Assay (Cleaved Caspase-3)
Methodology:
-
DLBCL cells are treated with this compound (e.g., 0.1, 0.3, 1 µM) or vehicle control for 24-72 hours.[5]
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with a primary antibody against cleaved Caspase-3.
-
After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the levels of cleaved Caspase-3, which are normalized to a loading control such as β-actin.[5]
Conclusion
This compound is a novel, first-in-class inhibitor of the EWS-FLI1 fusion protein with a well-defined mechanism of action and demonstrated preclinical activity in various cancer models. While the initial clinical trial in Ewing Sarcoma showed limited efficacy, the responses observed in some patients warrant further investigation.[1][6] The discovery of its additional role as a microtubule destabilizing agent opens new avenues for research and potential combination therapies.[4] A deeper understanding of its dual mechanism of action will be crucial for optimizing its clinical development and identifying patient populations most likely to benefit from this targeted therapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ashpublications.org [ashpublications.org]
- 4. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
TK-216: A Deep Dive into Preclinical Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216 is a novel, first-in-class small molecule inhibitor targeting the E26 transformation-specific (ETS) family of transcription factors, which are implicated in the pathogenesis of various cancers. This technical guide provides a comprehensive overview of the preclinical studies and efficacy of this compound, with a focus on its mechanism of action, in vitro and in vivo activity, and detailed experimental protocols. This compound is a clinical derivative of YK-4-279, a compound that has also shown significant preclinical anti-tumor activity. This document will therefore include relevant data from studies on YK-4-279 to provide a complete preclinical profile.
Mechanism of Action
This compound is designed to directly bind to the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing Sarcoma.[1] This binding disrupts the critical protein-protein interaction between EWS-FLI1 and RNA helicase A (RHA), thereby inhibiting the transcriptional activity of the oncogenic fusion protein.[1] The inhibition of the EWS-FLI1/RHA complex leads to a cascade of downstream effects, including cell cycle arrest and apoptosis in cancer cells.
dot
References
TK-216 in Pediatric Leukemia: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Preclinical Efficacy, Mechanism of Action, and Future Perspectives
For Researchers, Scientists, and Drug Development Professionals
Abstract
TK-216, a small molecule initially developed as a direct inhibitor of the EWS-FLI1 fusion protein in Ewing sarcoma, has demonstrated significant preclinical activity in pediatric leukemia models. This technical guide provides a comprehensive overview of the current research on this compound in this context. It summarizes key quantitative data from preclinical studies, details the experimental protocols utilized, and elucidates the compound's evolving mechanism of action, which includes both the targeting of the ETS family transcription factor PU.1 and the induction of apoptosis through microtubule destabilization. This document aims to serve as a critical resource for researchers and drug development professionals evaluating the therapeutic potential of this compound in pediatric leukemia.
Introduction
Pediatric leukemia, the most common childhood cancer, continues to present significant therapeutic challenges, particularly in relapsed and refractory cases. The E26 transformation-specific (ETS) family of transcription factors are frequently dysregulated in various hematological malignancies and represent a promising class of therapeutic targets.[1][2] this compound (also known as ONCT-216) emerged from efforts to target the EWS-FLI1 fusion oncoprotein, a key driver in Ewing sarcoma.[3][4] Subsequent research has unveiled its broader anti-cancer properties, including potent activity against pediatric acute myeloid leukemia (AML) and B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[2] This whitepaper consolidates the existing preclinical data on this compound in pediatric leukemia to inform future research and development.
Preclinical Efficacy: Quantitative Analysis
This compound has demonstrated dose-dependent cytotoxicity against a panel of pediatric leukemia cell lines. The half-maximal inhibitory concentrations (IC50) from key studies are summarized below for comparative analysis.
| Cell Line | Leukemia Subtype | IC50 (µM) | Reference |
| MV4-11 | AML | 0.22 | [5] |
| SUP-B15 | B-ALL | 0.95 | [5] |
| HL-60 | AML | 0.363 | [4] |
Table 1: In Vitro Cytotoxicity of this compound in Pediatric Leukemia Cell Lines. This table presents the IC50 values of this compound against various pediatric leukemia cell lines, highlighting its potent anti-leukemic activity.
Mechanism of Action
The mechanism of action for this compound in pediatric leukemia is multi-faceted, extending beyond its initial design as an EWS-FLI1 inhibitor. Current research points to two primary pathways: inhibition of the ETS transcription factor PU.1 and induction of apoptosis via microtubule destabilization.
Targeting the PU.1 Signaling Pathway
Studies have identified the transcription factor PU.1 (encoded by the SPI1 gene) as a potential target of this compound in pediatric AML and B-ALL cells.[2] PU.1 is a critical regulator of myeloid and B-lymphoid development, and its dysregulation is implicated in leukemogenesis.[1][6][7] Treatment with this compound leads to a dose-dependent decrease in PU.1 protein levels.[2] A key downstream effector of this pathway is the anti-apoptotic protein Mcl-1. This compound treatment results in a significant reduction of Mcl-1 levels, thereby promoting apoptosis.[2]
Caption: this compound inhibits the ETS transcription factor PU.1, leading to decreased Mcl-1 levels and subsequent apoptosis in pediatric leukemia cells.
Microtubule Destabilization
More recent evidence has revealed that this compound also functions as a microtubule destabilizing agent.[8][9] This mechanism is independent of its effects on ETS transcription factors. By disrupting microtubule dynamics, this compound induces a G2/M cell cycle arrest and triggers the intrinsic apoptotic pathway.[8][10] This dual mechanism of action may contribute to its potent anti-cancer effects and suggests potential synergies with other chemotherapeutic agents that target microtubule function, such as vincristine.[8]
Caption: this compound disrupts microtubule dynamics, causing G2/M cell cycle arrest and inducing apoptosis.
Experimental Protocols
This section details the methodologies employed in the preclinical evaluation of this compound in pediatric leukemia.
Cell Viability Assay (Alamar Blue)
-
Objective: To determine the cytotoxic effects of this compound on pediatric leukemia cell lines.
-
Procedure:
-
Leukemia cell lines (e.g., MV4-11, SUP-B15) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations or DMSO as a vehicle control.
-
After a 72-hour incubation period, Alamar blue reagent is added to each well.
-
Plates are incubated for an additional 4 hours to allow for the reduction of resazurin to the fluorescent resorufin by viable cells.
-
Fluorescence is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the DMSO-treated control cells.[5]
-
Western Blotting
-
Objective: To analyze the protein expression levels of key signaling molecules following this compound treatment.
-
Procedure:
-
Leukemia cells are treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PU.1, Mcl-1, PARP, Caspase-3).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence detection system.[2]
-
Cell Cycle Analysis (FACS)
-
Objective: To assess the effect of this compound on cell cycle progression.
-
Procedure:
-
Leukemia cells are treated with this compound for a designated time.
-
Cells are harvested, washed, and fixed in ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide (PI).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M, and sub-G1) is quantified.[5]
-
Caption: A generalized workflow for the preclinical evaluation of this compound in pediatric leukemia cell lines.
Clinical Development and Future Perspectives
While preclinical data for this compound in pediatric leukemia are promising, its clinical development has primarily focused on Ewing sarcoma. The main clinical trial for this compound (NCT02657005) investigated its safety and efficacy in patients with relapsed or refractory Ewing sarcoma and has since been terminated.[11][12][13] There are currently no active or planned clinical trials specifically for this compound in pediatric leukemia.
The dual mechanism of action of this compound, targeting both a key transcription factor pathway and microtubule stability, presents a compelling rationale for its further investigation in pediatric leukemias. Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of pediatric leukemia.
-
Combination therapies: Exploring synergistic effects with standard-of-care chemotherapeutic agents or other targeted therapies. The observed synergy with venetoclax in preclinical models is particularly noteworthy.[5]
-
Biomarker identification: Identifying biomarkers that can predict sensitivity to this compound in leukemia patients to enable a more targeted clinical development strategy.
Conclusion
This compound is a promising preclinical candidate for the treatment of pediatric leukemia, demonstrating potent cytotoxicity and a novel dual mechanism of action. While clinical development for this indication has not yet been initiated, the robust preclinical data warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this whitepaper offer a solid foundation for future research aimed at translating the preclinical promise of this compound into a viable therapeutic option for children with leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. EWS/FLI-1 Induces Rapid Onset of Myeloid/Erythroid Leukemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. ascopubs.org [ascopubs.org]
- 6. PU.1 affects proliferation of the human acute myeloid leukemia U937 cell line by directly regulating MEIS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Investigating the Anti-Tumor Activity of TK-216: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216 is a first-in-class small molecule inhibitor targeting the EWS-FLI1 fusion oncoprotein, the primary genetic driver in approximately 85% of Ewing Sarcoma cases.[1][2] This oncoprotein, arising from a chromosomal translocation, acts as an aberrant transcription factor, crucial for tumor cell survival and proliferation.[2][3] this compound, a clinical derivative of the research compound YK-4-279, was developed to directly bind to EWS-FLI1, disrupting its critical protein-protein interactions and thereby inhibiting its oncogenic function.[3][4] This technical guide provides an in-depth overview of the anti-tumor activity of this compound, summarizing key preclinical and clinical data, and detailing the experimental protocols used in its evaluation.
Mechanism of Action
The primary mechanism of action of this compound is the disruption of the interaction between the EWS-FLI1 fusion protein and RNA Helicase A (RHA).[5][6] RHA has been identified as a critical partner for EWS-FLI1's transcriptional activity.[6] By binding directly to EWS-FLI1, this compound prevents the formation of the EWS-FLI1/RHA complex, leading to a downstream decrease in the transcription of EWS-FLI1 target genes.[2][5] This inhibition of transcriptional activity ultimately results in cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation.[2][4] More recent studies suggest that this compound may also function as a microtubule destabilizing agent, which could explain the observed synergy with vincristine, a known microtubule inhibitor.[3]
Preclinical Anti-Tumor Activity
The anti-tumor properties of this compound have been demonstrated in various preclinical models, including Ewing Sarcoma, Acute Myeloid Leukemia (AML), and Diffuse Large B-cell Lymphoma (DLBCL).
In Vitro Efficacy
This compound has shown potent dose-dependent inhibition of proliferation and induction of apoptosis in a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 / EC50 | Effect | Citation |
| A4573 | Ewing Sarcoma | < 200 nM (EC50) | Inhibition of proliferation | [2] |
| HL-60 | AML | 0.363 µM | Inhibition of proliferation | [5] |
| TMD-8 | DLBCL | 0.152 µM | Inhibition of proliferation | [5] |
| Various Lymphoma Lines | Lymphoma | Median IC50 = 449 nM | Cytotoxic activity | [4] |
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the anti-tumor activity of this compound.
| Cancer Model | Treatment | Effect | Citation |
| TMD-8 Xenograft | This compound (100 mg/kg, p.o., twice daily for 13 days) | Tumor growth inhibition | [5] |
| Lymphoma Xenograft | This compound | Statistically significant reduction in tumor growth | [7] |
Clinical Evaluation of this compound
This compound has been evaluated in a first-in-human, open-label, multicenter Phase I/II clinical trial (NCT02657005) for patients with relapsed or refractory Ewing Sarcoma.[1][8]
Study Design and Patient Population
The trial employed a 3+3 dose-escalation design followed by an expansion cohort.[1] this compound was administered as a continuous intravenous infusion.[1] The study enrolled 85 patients with a median age of 27 years who had received a median of three prior systemic therapy regimens.[1]
Clinical Efficacy and Safety
The recommended Phase II dose (RP2D) was determined to be 200 mg/m²/day as a 14-day continuous infusion.[1] In the evaluable patient cohorts at the RP2D, the following outcomes were observed:
| Clinical Outcome | Result | Citation |
| Complete Response (CR) | 2 patients (in cohorts 9 and 10) | [1] |
| Partial Response (PR) | 1 patient (in cohorts 9 and 10) | [1] |
| Stable Disease (SD) | 14 patients (in cohorts 9 and 10) | [1] |
| 6-month Progression-Free Survival | 11.9% | [1] |
The most common treatment-related adverse events at the RP2D included neutropenia (44.7%), anemia (29.4%), leukopenia (29.4%), febrile neutropenia (15.3%), thrombocytopenia (11.8%), and infections (17.6%).[1] Overall, this compound administered as a 14-day continuous infusion, with or without vincristine, was well-tolerated but showed limited activity in this heavily pre-treated patient population.[1]
Experimental Protocols
The following are representative protocols for key experiments used to evaluate the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed Ewing Sarcoma cells (e.g., A4573) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.03, 0.06, 0.125, 0.25, 0.5 µM) for 48-72 hours.[5] Include a vehicle-only control.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Treat Ewing Sarcoma cells with this compound at various concentrations (e.g., 500 nM) for 24-72 hours.[5]
-
Cell Lysis: Harvest the cells and lyse them in a chilled lysis buffer on ice for 10-15 minutes.
-
Lysate Collection: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Caspase-3 Reaction: In a 96-well plate, add 50-100 µg of protein lysate to each well. Add a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the absorbance at 405 nm (for colorimetric assays) or fluorescence at an excitation/emission of 400/505 nm (for fluorometric assays).
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration and express it as a fold change relative to untreated control cells.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of Ewing Sarcoma cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound (e.g., 100 mg/kg, orally, twice daily) or a vehicle control to the respective groups.[5]
-
Tumor Measurement: Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice 2-3 times per week.
-
Endpoint: Continue treatment for a predetermined period (e.g., 13 days) or until tumors in the control group reach a maximum allowable size.[5]
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) at the end of the study.
Conclusion
This compound represents a targeted therapeutic approach for Ewing Sarcoma and potentially other malignancies driven by ETS-family transcription factors. Its mechanism of action, involving the disruption of the EWS-FLI1/RHA interaction, has been validated in preclinical models, demonstrating both in vitro and in vivo anti-tumor activity. While the initial clinical trial in a heavily pre-treated Ewing Sarcoma population showed modest efficacy, the compound was generally well-tolerated. Further investigation into combination therapies, such as with vincristine, and its potential application in other ETS-driven cancers is warranted. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on this compound and similar targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma [frontiersin.org]
- 3. Development of a Preclinical Orthotopic Xenograft Model of Ewing Sarcoma and Other Human Malignant Bone Disease Using Advanced In Vivo Imaging | PLOS One [journals.plos.org]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A humanized orthotopic mouse model for preclinical evaluation of immunotherapy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. ascopubs.org [ascopubs.org]
TK-216: A Dual-Mechanism Inducer of Apoptosis in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TK-216, a small molecule inhibitor, has emerged as a promising therapeutic agent in oncology, particularly for the treatment of Ewing Sarcoma and other malignancies. Initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion oncoprotein, recent evidence has unveiled a dual mechanism of action, implicating it as a microtubule destabilizing agent. This multifaceted activity culminates in cell cycle arrest and the induction of apoptosis, the process of programmed cell death. This technical guide provides a comprehensive overview of this compound's role in apoptosis induction, detailing its molecular pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Introduction
This compound (also known as ONCT-216) is an analog of YK-4-279, designed to disrupt the protein-protein interactions essential for the oncogenic activity of ETS family transcription factors, most notably the EWS-FLI1 fusion protein that drives Ewing Sarcoma.[1][2] By binding to EWS-FLI1, this compound was hypothesized to displace critical cofactors like RNA Helicase A, leading to altered transcription and the induction of apoptosis.[3][4] However, the anti-cancer activity of this compound in cell lines lacking ETS fusions suggested a broader mechanism.[5] Subsequent research has elucidated that this compound also functions as a microtubule destabilizing agent, inducing G2-M cell cycle arrest and apoptosis through a pathway synergistic with vinca alkaloids.[5][6] This guide delves into the apoptotic mechanisms of this compound, providing a foundational resource for researchers in cancer biology and drug development.
Signaling Pathways of this compound-Induced Apoptosis
This compound triggers apoptosis through at least two interconnected signaling pathways, reflecting its dual mechanism of action.
2.1. EWS-FLI1 Inhibition Pathway
In Ewing Sarcoma cells, this compound directly targets the EWS-FLI1 oncoprotein. This interaction disrupts the binding of EWS-FLI1 to RNA Helicase A, a crucial cofactor for its transcriptional activity.[3][7] The inhibition of the EWS-FLI1 transcriptional program leads to the altered expression of genes involved in cell survival and proliferation. This disruption is a key initiating event in the apoptotic cascade.
2.2. Microtubule Destabilization Pathway
Independent of its effects on EWS-FLI1, this compound acts as a microtubule destabilizing agent.[5][8] This interference with microtubule dynamics leads to the activation of the spindle assembly checkpoint, causing a cell cycle arrest in the G2-M phase.[5][6] Prolonged mitotic arrest is a potent trigger for the intrinsic pathway of apoptosis.
2.3. Convergence on the Apoptotic Cascade
Both the EWS-FLI1 inhibition and microtubule destabilization pathways converge on the activation of the caspase cascade, a family of proteases that execute the apoptotic program. A key event is the activation of initiator caspases, which in turn activate executioner caspases, such as caspase-3.[1] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[4][9] The cleavage of PARP is a hallmark of apoptosis, preventing DNA repair and ensuring the finality of the cell death process.[4][9]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Activity of this compound in Leukemia Cell Lines
| Cell Line | IC50 (µM) | Sub-G1 Population (%) |
| MV4-11 | 0.22 | 47 |
| SUP-B15 | 0.95 | 3.72 |
Table 2: Preclinical Efficacy of this compound [7][10]
| Cell Type | Effect | EC50 |
| COS7 cells (EWS-FLI1 transfected) | Transcriptional Decrease | < 100 nM |
| A4573 (Ewing Sarcoma) | Proliferation Inhibition | < 200 nM |
Table 3: Clinical Trial Results of this compound in Relapsed/Refractory Ewing Sarcoma
| Response Metric | Value |
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day (14-day infusion) |
| Complete Response (CR) | 7.1% |
| Stable Disease (SD) | 39.3% |
| Clinical Benefit Rate (CR+PR+SD) | 46.4% |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound-induced apoptosis are provided below.
4.1. Cell Viability Assay (Alamar Blue)
This protocol assesses the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MV4-11, SUP-B15)
-
Complete cell culture medium
-
This compound stock solution
-
Alamar Blue reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add Alamar Blue reagent (10% of the well volume) to each well.
-
Incubate for 4-6 hours at 37°C, protected from light.
-
Measure the absorbance at 570 nm and 600 nm or fluorescence at an excitation of 560 nm and emission of 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
4.2. Western Blot for PARP Cleavage and Caspase-3 Activation
This protocol detects the cleavage of PARP and the activation of caspase-3 as markers of apoptosis.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PARP, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cell pellets in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
4.3. Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol analyzes the cell cycle distribution and quantifies the sub-G1 population, indicative of apoptotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.
Conclusion
This compound represents a novel therapeutic agent with a compelling dual mechanism of action that converges on the induction of apoptosis. Its ability to both inhibit the EWS-FLI1 oncoprotein and destabilize microtubules provides a multi-pronged attack on cancer cells, leading to cell cycle arrest and programmed cell death. The preclinical and clinical data gathered to date demonstrate its potential as a valuable tool in the oncologist's arsenal. Further research into the intricate molecular details of its apoptotic signaling pathways and its synergistic potential with other anti-cancer agents will be crucial in optimizing its clinical application and expanding its therapeutic reach. This guide provides a solid foundation for researchers to design and execute studies that will further elucidate the role of this compound in cancer therapy.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Optimized alamarBlue assay protocol for drug dose-response determination of 3D tumor spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 6. Propidium Iodide Staining of Cells for FACS Analysis [en.bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. mpbio.com [mpbio.com]
- 9. Cleaved PARP (Asp214) (D64E10) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 10. allevi3d.com [allevi3d.com]
The Pharmacodynamics of TK-216: A Dual-Mechanism Inhibitor Targeting Ewing Sarcoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
TK-216, also known as ONCT-216, is a first-in-class small molecule inhibitor initially developed as a targeted therapy against the EWS-FLI1 fusion oncoprotein, the primary driver of Ewing sarcoma. Emerging evidence has revealed a dual mechanism of action for this compound, encompassing not only the disruption of the EWS-FLI1 protein-protein interaction network but also the destabilization of microtubules. This guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its molecular mechanisms, summarizing key preclinical and clinical data, and outlining relevant experimental methodologies.
Introduction
Ewing sarcoma is an aggressive bone and soft-tissue cancer predominantly affecting children and young adults. The hallmark of this disease is a chromosomal translocation that results in the formation of a chimeric fusion protein, most commonly EWS-FLI1. This aberrant transcription factor is crucial for tumor progression, making it a prime target for therapeutic intervention. This compound was designed to directly inhibit the oncogenic activity of EWS-FLI1.[1][2][3] However, recent studies have broadened our understanding of its pharmacodynamic profile, revealing its activity as a microtubule-destabilizing agent.[4][5][6] This dual activity provides a multi-pronged attack on cancer cells and explains the observed synergy with other microtubule-targeting agents like vincristine.[1][7]
Molecular Mechanism of Action
The pharmacodynamics of this compound are characterized by two distinct, yet complementary, mechanisms of action:
2.1. Inhibition of the EWS-FLI1 Fusion Oncoprotein
This compound was initially developed to disrupt the critical protein-protein interactions necessary for EWS-FLI1's function as a transcriptional regulator.[1][2] Specifically, this compound is reported to block the interaction between EWS-FLI1 and RNA helicase A (RHA), a key partner required for its oncogenic activity.[2] By interfering with this interaction, this compound inhibits the downstream transcriptional program driven by EWS-FLI1, leading to a reduction in the expression of genes involved in cell proliferation, survival, and tumorigenesis.[8][9]
2.2. Microtubule Destabilization
Subsequent research has demonstrated that this compound also functions as a microtubule-destabilizing agent.[4][5][6] This activity is independent of its effects on EWS-FLI1. Evidence suggests that this compound binds to tubulin, likely at the colchicine binding site, and inhibits microtubule polymerization.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[4][10][11] This mechanism is shared by other successful anticancer agents, such as vinca alkaloids and colchicine derivatives.[10][11]
Signaling Pathways and Cellular Effects
The dual mechanisms of this compound converge to induce potent anti-tumor effects through the modulation of key cellular signaling pathways and processes.
3.1. EWS-FLI1-Mediated Transcriptional Reprogramming
The EWS-FLI1 fusion protein acts as an aberrant transcription factor that drives the expression of a wide array of genes critical for Ewing sarcoma pathogenesis. Inhibition of the EWS-FLI1/RHA interaction by this compound leads to the downregulation of these target genes, which are involved in:
-
Cell Cycle Progression: EWS-FLI1 is known to regulate the expression of cyclins and cyclin-dependent kinase inhibitors.[8]
-
Apoptosis: EWS-FLI1 can modulate the expression of anti-apoptotic proteins.[8]
-
Metabolism: EWS-FLI1 has been shown to reprogram cellular metabolism, including the upregulation of genes involved in serine-glycine biosynthesis.[9]
3.2. Disruption of Microtubule Dynamics
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By destabilizing microtubules, this compound induces a cascade of cellular events:
-
Mitotic Arrest: Disruption of the mitotic spindle during cell division leads to arrest in the G2/M phase of the cell cycle.[4]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[10]
Quantitative Preclinical and Clinical Data
The anti-tumor activity of this compound has been evaluated in both preclinical models and clinical trials.
4.1. Preclinical In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 / EC50 | Reference |
| A4573 | Ewing Sarcoma | < 200 nM (EC50) | [10] |
| Multiple Lymphoma Cell Lines | Lymphoma | 449 nM (Median IC50) | [12] |
| MV4-11 | Pediatric Leukemia | 0.22 µM (IC50) | [13] |
| SUP-B15 | Pediatric Leukemia | 0.95 µM (IC50) | [13] |
4.2. Clinical Trial Data (NCT02657005)
A Phase I/II clinical trial has evaluated the safety and efficacy of this compound in patients with relapsed or refractory Ewing sarcoma.[1][7][14]
| Parameter | Value | Reference |
| Patient Population | ||
| Number of Patients | 85 | [1] |
| Median Age | 27 years (range: 11-77) | [1] |
| Median Prior Therapies | 3 (range: 1-10) | [1] |
| Dosing | ||
| Recommended Phase II Dose (RP2D) | 200 mg/m²/day (14-day continuous IV infusion) | [1][7] |
| Efficacy (at RP2D) | ||
| Complete Response (CR) | 7.1% | [7] |
| Stable Disease (SD) | 39.3% | [7] |
| Clinical Benefit Rate (CR+PR+SD) | 46.4% | [7][14] |
| Median Duration of Stable Disease | 113 days (range: 62-213) | [7][14] |
| 6-month Progression-Free Survival | 11.9% | [1] |
| Safety (Most Frequent Related Adverse Events at RP2D) | ||
| Neutropenia | 44.7% | [1] |
| Anemia | 29.4% | [1] |
| Leukopenia | 29.4% | [1] |
| Febrile Neutropenia | 15.3% | [1] |
| Thrombocytopenia | 11.8% | [1] |
| Infections | 17.6% | [1] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the pharmacodynamics of this compound.
5.1. EWS-FLI1 Protein-Protein Interaction Assay
A common method to assess the disruption of the EWS-FLI1 and RHA interaction is a cell-free protein interaction assay, such as a co-immunoprecipitation (Co-IP) or a proximity ligation assay (PLA).
Protocol Outline:
-
Prepare nuclear lysates from Ewing sarcoma cells treated with either vehicle or this compound.
-
Incubate the lysates with an antibody specific for EWS-FLI1.
-
Capture the antibody-protein complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against RHA to detect its presence in the EWS-FLI1 complex.
5.2. In Vitro Microtubule Polymerization Assay
The effect of this compound on microtubule polymerization can be monitored by measuring the change in turbidity of a tubulin solution over time.
Protocol Outline:
-
Prepare a solution of purified tubulin in a polymerization buffer.
-
Add this compound at various concentrations or a vehicle control.
-
Initiate polymerization by raising the temperature to 37°C and adding GTP.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. A decrease in the rate and extent of the absorbance increase in the presence of this compound indicates inhibition of microtubule polymerization.
5.3. Cell Cycle Analysis by Flow Cytometry
The effect of this compound on cell cycle distribution can be determined by staining DNA with a fluorescent dye and analyzing the cell population by flow cytometry.
Protocol Outline:
-
Culture cells with this compound or vehicle for a specified time.
-
Harvest and fix the cells, typically with cold ethanol.
-
Treat the cells with RNase to prevent staining of RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).[15][16]
-
Analyze the fluorescence intensity of individual cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Conclusion
This compound is a promising investigational agent with a novel dual mechanism of action that targets two fundamental processes in cancer biology: oncogenic transcription and microtubule dynamics. Its ability to inhibit the EWS-FLI1 fusion protein provides a targeted approach for Ewing sarcoma, while its microtubule-destabilizing activity offers a broader anti-cancer effect and potential for synergistic combinations. The clinical data, although showing limited single-agent activity, provides a foundation for further investigation, potentially in combination with other therapies, to improve outcomes for patients with Ewing sarcoma and other malignancies driven by ETS-family transcription factors. Further research is warranted to fully elucidate the interplay between its two mechanisms of action and to optimize its therapeutic application.
References
- 1. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EWS‐FLI1 reprograms the metabolism of Ewing sarcoma cells via positive regulation of glutamine import and serine‐glycine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. corefacilities.iss.it [corefacilities.iss.it]
- 16. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for TK-216 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TK-216, a small molecule inhibitor, in cell culture experiments. This compound has demonstrated anti-cancer activity in various preclinical models, and this document outlines the methodologies for its application in in vitro settings.
Mechanism of Action
This compound was initially developed as a first-in-class inhibitor of the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma.[1][2][3] It was designed to directly bind to EWS-FLI1 and disrupt its interaction with RNA helicase A, thereby inhibiting the transcription of target genes essential for tumor growth.[3][4]
Subsequent research has revealed that this compound also functions as a microtubule-destabilizing agent.[1][5] This dual mechanism may contribute to its cytotoxic effects in a broader range of cancer cell lines, including those that do not express the EWS-FLI1 fusion protein.[1][5] In pediatric leukemia, this compound is suggested to target PU.1, a transcription factor crucial for normal hematopoiesis.[6] In lymphoma, it has been shown to interfere with the protein interactions of ETS family members SPIB and SPI1.[7]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| A4573 | Ewing Sarcoma | 0.54 |
| TC71 | Ewing Sarcoma | 0.88 |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.363[4] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.152[4] |
| MV4-11 | Pediatric Leukemia | 0.22[6] |
| SUP-B15 | Pediatric Leukemia | 0.94[6] |
| Various Lymphoma Cell Lines | Lymphoma | Median IC50: 0.292 - 1.1 µM[7] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol provides a general procedure for treating adherent or suspension cancer cell lines with this compound.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
For adherent cells, wash with PBS, detach using Trypsin-EDTA, and neutralize with complete medium.
-
For suspension cells, directly collect cells from the flask.
-
Perform a cell count and seed the desired number of cells into culture plates or flasks. Allow adherent cells to attach overnight.
-
-
This compound Preparation:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations. A common starting range is from 0.1 µM to 10 µM.[8] It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.[8]
-
-
Treatment:
-
Remove the existing medium from the cells.
-
Add the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[4]
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream assays such as proliferation assays (MTT, CellTiter-Glo), apoptosis assays (caspase activity, PARP cleavage), or cell cycle analysis.
-
Protocol 2: Cell Proliferation Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cells treated with this compound as per Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
Procedure:
-
At the end of the this compound treatment period, add MTT solution to each well (typically 10% of the culture volume).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[8]
-
Carefully remove the medium.
-
Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)
This protocol assesses the induction of apoptosis by detecting key apoptotic markers.
Materials:
-
Cells treated with this compound as per Protocol 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against cleaved Caspase-3 and cleaved PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increased amount of cleaved PARP and cleaved caspase 3 with increasing concentrations of TK216 is indicative of apoptosis induction.[6]
Visualizations
References
- 1. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assays Using TK-216
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro evaluation of TK-216, a small molecule inhibitor with demonstrated anti-cancer properties. This compound was initially developed as a first-in-class inhibitor of the E26 transformation-specific (ETS) family of transcription factors, specifically targeting the EWS-FLI1 fusion protein in Ewing Sarcoma.[1][2][3][4] However, subsequent research has revealed that this compound also functions as a microtubule destabilizing agent, contributing to its cytotoxic effects.[1][5] This document outlines detailed protocols for key in vitro assays to characterize the activity of this compound, presents quantitative data from various studies, and includes diagrams of its proposed signaling pathways and experimental workflows.
Data Presentation
The following table summarizes the in vitro cytotoxic activity of this compound across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MV4-11 | Pediatric Leukemia | 0.22 | Alamar Blue Assay | [6] |
| SUP-B15 | Pediatric Leukemia | 0.95 | Alamar Blue Assay | [6] |
| HL-60 | Acute Myeloid Leukemia | 0.363 | Not Specified | [7] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | Not Specified | [7] |
| A4573 | Ewing Sarcoma | Dose-dependent inhibition (0.03-0.5 µM) | Proliferation Assay | [7] |
| THP-1 | Pediatric Leukemia | Not Specified | Cell Viability Assay | [8] |
Signaling Pathways and Mechanism of Action
This compound exhibits a dual mechanism of action, which is crucial for understanding its biological effects and for designing relevant in vitro experiments.
Inhibition of ETS Transcription Factors
This compound was designed to directly bind to the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma.[2][3] This binding is thought to disrupt the interaction between EWS-FLI1 and RNA helicase A, leading to the inhibition of the transcription of target genes involved in cell proliferation and survival.[7][9] This mechanism also applies to other ETS family members that are dysregulated in various cancers, such as pediatric leukemia and lymphoma.[6][8][9]
Microtubule Destabilization
More recent evidence has demonstrated that this compound also acts as a microtubule destabilizing agent.[1][5] By binding to α-tubulin, this compound inhibits microtubule polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.[5] This mechanism explains the synergy observed when this compound is combined with other microtubule-targeting agents like vincristine.[1][2]
References
- 1. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. ascopubs.org [ascopubs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for TK-216 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216 is a small molecule inhibitor of the E26 transformation-specific (ETS) family of transcription factors, currently under investigation for its anti-tumor activity. It is a derivative of YK-4-279 and functions by disrupting the interaction between the EWS-FLI1 fusion protein and RNA helicase A, a critical interaction for the oncogenic activity of EWS-FLI1 in Ewing Sarcoma.[1] This document provides detailed application notes and protocols for the dosage and administration of this compound in mouse models of cancer, based on available preclinical data.
Mechanism of Action
This compound is designed to directly bind to the EWS-FLI1 fusion protein, thereby inhibiting its interaction with RNA helicase A. This disruption leads to a downstream cascade of events, including the modulation of EWS-FLI1 target genes, ultimately resulting in cell cycle arrest and apoptosis in cancer cells dependent on this oncogenic driver. Recent studies have also suggested that this compound may act as a microtubule destabilizing agent, which could explain its synergy with other microtubule-targeting agents like vincristine.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of Action of this compound.
Dosage and Administration in Mouse Models
The following tables summarize the reported dosages and administration routes of this compound and its parent compound, YK-4-279, in various mouse xenograft models.
This compound Dosage and Administration Data
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Efficacy/Toxicity |
| Diffuse Large B-Cell Lymphoma (DLBCL) | NOD-SCID | Oral (p.o.) | 100 mg/kg | Twice daily for 13 days | Tumor growth inhibition |
| Ewing Sarcoma | NOD/SCID/IL2rg-null | Not Specified | 25 mg/kg | Daily (QD) | Efficacy observed, but with >10% weight loss and 50% treatment-related mortality[2] |
| Ewing Sarcoma | NOD/SCID/IL2rg-null | Not Specified | 50 mg/kg | Daily (QD) | Efficacy observed, but with >10% weight loss and 50% treatment-related mortality[2] |
YK-4-279 (Parent Compound) Dosage and Administration Data
| Cancer Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Efficacy/Toxicity | | :--- | :--- | :--- | :--- | :--- | | Diffuse Large B-Cell Lymphoma (DLBCL) | NOD-SCID | Oral (p.o.) | 100 mg/kg | Twice a day | Reduction in tumor growth | | Ewing Sarcoma | Not Specified | Intraperitoneal (i.p.) | 1.5 mg/dose | Not Specified | Inhibition of xenograft tumor growth | | Prostate Cancer | Nude | Intraperitoneal (i.p.) | 1.5 mg/dose | Not Specified | Prevention of tumor growth and metastasis | | Ewing Sarcoma | Not Specified | Intraperitoneal (i.p.) | 75 mg/kg | Not Specified | No observed toxicity |
Experimental Protocols
Formulation of this compound for In Vivo Administration
Based on protocols for the parent compound YK-4-279, the following formulation can be adapted for this compound for oral and intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile 0.9% saline or sterile water
-
Sterile corn oil (for alternative oral formulation)
Protocol for Oral/Intraperitoneal Formulation (DMSO/PEG300/Tween-80/Saline):
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure the powder is completely dissolved.
-
For a final dosing solution, mix the components in the following ratio:
-
10% DMSO (from this compound stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Sterile Saline
-
-
To prepare 1 mL of the final solution:
-
Add 200 µL of the this compound DMSO stock solution to 400 µL of PEG300. Mix thoroughly until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 350 µL of sterile saline to bring the final volume to 1 mL.
-
-
Vortex the final solution thoroughly before each use. This formulation should be prepared fresh daily.
Protocol for Oral Formulation (Corn Oil):
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound DMSO stock solution in corn oil to the desired final concentration. For example, to achieve a 10% DMSO concentration, mix 1 part of the DMSO stock with 9 parts of corn oil.
-
Vortex the solution vigorously to ensure a uniform suspension.
Xenograft Mouse Model Protocols
The following are generalized protocols for establishing and treating Ewing Sarcoma and DLBCL xenografts in mice.
Ewing Sarcoma Xenograft Model
Caption: Ewing Sarcoma Xenograft Workflow.
-
Cell Line: A673 Ewing Sarcoma cell line.
-
Mouse Strain: 6-8 week old female NOD/SCID or similar immunodeficient mice.
-
Cell Preparation and Injection:
-
Culture A673 cells in appropriate media.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor mouse body weight and general health.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosage and schedule.
-
-
Endpoint:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or until signs of toxicity require euthanasia.
-
Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
Caption: DLBCL Xenograft Workflow.
-
Cell Line: TMD8 DLBCL cell line.
-
Mouse Strain: 6-8 week old female NOD/SCID or similar immunodeficient mice.
-
Cell Preparation and Injection:
-
Culture TMD8 cells in appropriate media.
-
Harvest cells and resuspend in sterile PBS.
-
Subcutaneously inject 10-15 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring with calipers 2-3 times per week.
-
When tumors reach an average volume of approximately 60 mm³, randomize mice into treatment and control groups.
-
Administer this compound or vehicle control as per the experimental design.
-
-
Endpoint:
-
Continue treatment and monitoring until a predefined endpoint is reached, such as significant tumor burden in the control group or signs of toxicity.
-
Toxicity and Tolerability
Preclinical studies have indicated that this compound can be associated with toxicity at higher doses. In a Ewing sarcoma xenograft model, daily doses of 25 mg/kg and 50 mg/kg resulted in significant weight loss and treatment-related mortality.[2] However, in a DLBCL model, a dose of 100 mg/kg twice daily was effective in inhibiting tumor growth, suggesting a potential therapeutic window. The parent compound, YK-4-279, was reported to be non-toxic at a dose of 75 mg/kg. It is crucial for researchers to conduct initial dose-finding and tolerability studies in their specific mouse model and strain to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. Careful monitoring of animal weight, behavior, and overall health is essential throughout the study.
Conclusion
This compound is a promising ETS inhibitor with demonstrated anti-tumor activity in preclinical mouse models of Ewing Sarcoma and DLBCL. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their in vivo studies. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data to further elucidate the therapeutic potential of this novel agent. As with any experimental compound, careful dose optimization and toxicity assessment are paramount for successful and ethical animal research.
References
Application Notes: Synergistic Inhibition of Ewing Sarcoma with TK-216 and Vincristine
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ewing sarcoma (ES) is an aggressive bone and soft tissue cancer primarily affecting children and young adults. It is characterized by a chromosomal translocation that results in the EWS-FLI1 fusion protein, a key driver of the disease.[1] TK-216 (also known as onatasertib) is a small molecule inhibitor currently under clinical investigation for the treatment of relapsed or refractory Ewing sarcoma.[2] While initially developed to target the EWS-FLI1 fusion protein, recent studies have elucidated that a primary mechanism of action for this compound is the destabilization of microtubules.[1]
Vincristine, a well-established chemotherapeutic agent, also functions by disrupting microtubule dynamics, albeit through a different mechanism, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[1] The distinct but complementary mechanisms of this compound and vincristine create a compelling rationale for their combined use. Preclinical studies have demonstrated that this combination results in a synergistic "microtubule catastrophe," leading to enhanced cancer cell death and providing a promising therapeutic strategy for Ewing sarcoma.[2][3]
These application notes provide a summary of preclinical findings and detailed protocols for researchers to investigate the synergistic effects of this compound and vincristine in Ewing sarcoma models.
Data Presentation: In Vitro Synergy
The synergistic cytotoxicity of this compound's analog, YK-4-279, in combination with vincristine has been demonstrated across multiple Ewing sarcoma cell lines. The combination significantly reduces the half-maximal inhibitory concentration (IC50) of vincristine and shows synergy as quantified by the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[1]
| Cell Line | Vincristine IC50 (nM) - Alone | Vincristine IC50 (nM) - with YK-4-279 | Combination Index (CI) | Reference |
| A4573 | 4.85 | 2.38 | 0.6 - 0.9 | [1] |
| SKES | 0.68 | 0.03 | 0.6 - 0.9 | [1] |
| TC32 | 25.14 | 13.24 | 0.6 - 0.9 | [1] |
| TC71 | Not specified | Not specified | 0.7 - 0.8 | [1] |
Signaling Pathways and Drug Action
The combination of this compound and vincristine targets the critical cellular process of microtubule dynamics, essential for mitotic spindle formation and cell division.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol details the measurement of cell viability to determine IC50 values and assess synergy using the Combination Index (CI).
Materials:
-
Ewing sarcoma cell lines (e.g., A4573, SKES, TC32, TC71)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or analog YK-4-279) and Vincristine Sulfate
-
96-well cell culture plates
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding:
-
Culture Ewing sarcoma cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[4]
-
Incubate overnight to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and vincristine in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug in complete culture medium.
-
For synergy analysis, treat cells with a matrix of concentrations of both drugs, alone and in combination, at a constant ratio.
-
Include vehicle-only (e.g., DMSO) control wells.
-
-
Incubation:
-
Incubate the treated plates for a period appropriate for the cell line and drugs (typically 72 hours).[4]
-
-
Cell Viability Measurement:
-
Add the chosen cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required (e.g., 1-4 hours for WST-1/MTT).
-
Measure absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).
-
Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI value less than 1 indicates synergy.[1]
-
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the this compound and vincristine combination.
Materials:
-
Ewing sarcoma cell line (e.g., A4573)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel (optional, for enhancing tumor take-rate)
-
This compound and Vincristine formulations for injection
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cultured Ewing sarcoma cells during the logarithmic growth phase.
-
Resuspend cells in sterile PBS or serum-free medium, optionally mixed 1:1 with Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice regularly for tumor formation.
-
Measure tumor volume 2-3 times per week using calipers (Volume = (Length x Width²)/2).
-
When tumors reach a mean volume of approximately 100-250 mm³, randomize mice into treatment groups (e.g., Vehicle Control, this compound alone, Vincristine alone, this compound + Vincristine).[1]
-
-
Drug Administration:
-
Prepare drug formulations according to the study design.
-
Administer treatments based on the desired schedule and route. Based on preclinical studies with the analog YK-4-279, a potential regimen could be:[1]
-
Vincristine: 1 mg/kg, administered intraperitoneally (IP) once weekly.
-
This compound (analog YK-4-279): 50 mg/kg, administered IP daily.
-
-
Administer vehicle to the control group on the same schedule.
-
-
Monitoring and Endpoint:
-
Continue to measure tumor volume and monitor the body weight and overall health of the animals 2-3 times per week.
-
The study endpoint may be defined by tumors in the control group reaching a predetermined maximum size, a specific treatment duration, or signs of unacceptable toxicity.
-
At the endpoint, euthanize the mice and excise tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
Survival can be monitored in a parallel cohort, with the endpoint being when mice meet euthanasia criteria due to tumor burden.[1]
-
Experimental Workflow Visualization
A typical preclinical workflow for evaluating the combination of this compound and vincristine is outlined below.
References
- 1. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. medindia.net [medindia.net]
- 4. A Targeted Combinatorial Therapy for Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TK-216 Treatment in Acute Myeloid Leukemia (AML) Cell Lines
For Research Use Only.
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. The E26 transformation-specific (ETS) family of transcription factors plays a crucial role in normal hematopoiesis, and their aberrant expression is implicated in the pathogenesis of AML.[1][2] TK-216 is a first-in-class small molecule inhibitor of the ETS-family of transcription factors.[1][2] Originally developed as a direct inhibitor of the EWS-FLI1 fusion protein in Ewing sarcoma, this compound has demonstrated anti-tumor activity in AML cell lines by targeting overexpressed ETS family members such as FLI1 and ERG.[1][2] This document provides detailed protocols for evaluating the in vitro efficacy of this compound in AML cell lines.
Mechanism of Action
This compound exerts its anti-leukemic effects through multiple mechanisms. It is known to disrupt the protein-protein interaction between ETS transcription factors and RNA helicases, which is crucial for their oncogenic activity.[3][4] In the context of lymphoma, and potentially applicable to AML, this compound has been shown to interfere with the interaction between Spi1/SpiB (PU.1) and RNA helicases.[5][6] Furthermore, recent evidence suggests that this compound may also function as a microtubule destabilizing agent, contributing to its cytotoxic effects.[7] In AML cell lines, treatment with this compound leads to the induction of apoptosis and cell cycle arrest.[1][2][5] A key downstream effect observed is the dose-dependent decrease in the anti-apoptotic protein Mcl-1.[5][6]
Data Presentation
The following table summarizes the quantitative data for this compound treatment in AML cell lines.
| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| HL-60 | Cell Viability | IC50 | 0.363 µM | 72 hours | [3] |
| HL60, Kasumi-1, ML-2, MOLM-13, MOLM-16 | Cell Viability & Apoptosis | - | Dose-dependent decrease in viability and increase in apoptosis | 48 hours | [1][2] |
Experimental Protocols
Cell Culture
Objective: To maintain and propagate AML cell lines for in vitro assays.
Materials:
-
AML cell lines (e.g., HL-60, Kasumi-1, MOLM-13)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
Protocol:
-
Culture AML cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell density and viability regularly using a hemocytometer and Trypan Blue exclusion.
-
Subculture the cells every 2-3 days to maintain a density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
To subculture, centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed culture medium at the desired seeding density.
-
Ensure cell viability is >95% before initiating any experiment.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on AML cell lines and calculate the IC50 value.
Materials:
-
AML cell lines
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Protocol:
-
Seed AML cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 10 µM. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in AML cell lines following treatment with this compound.
Materials:
-
AML cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed AML cells in 6-well plates at a density of 0.5-1 x 10^6 cells/mL.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 48 hours. Include a vehicle control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[5]
Western Blot Analysis
Objective: To detect changes in the expression of key proteins (e.g., Mcl-1, cleaved Caspase-3, FLI1, ERG) in AML cells treated with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Novel method enabling the use of cryopreserved primary acute myeloid leukemia cells in functional drug screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing TK-216 Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the synergistic potential of TK-216 with other anti-cancer agents, focusing on Ewing sarcoma as a primary indication. The protocols outlined below detail in vitro and in vivo methodologies, data analysis, and interpretation.
Introduction to this compound and Synergy
This compound is an investigational small molecule with a dual mechanism of action. It was initially developed as a direct inhibitor of the EWS-FLI1 fusion protein, a pathognomonic driver of Ewing sarcoma.[1][2] This fusion protein acts as an aberrant transcription factor, and its inhibition by this compound was designed to disrupt downstream oncogenic signaling.[3] More recent evidence has revealed that this compound also functions as a microtubule-destabilizing agent.[4] This discovery provides a strong rationale for its observed synergy with other microtubule-targeting drugs like vincristine.[1][4]
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[5] Assessing synergy is crucial in drug development to identify combination therapies that may offer increased efficacy, reduced toxicity, and the potential to overcome drug resistance.[5]
Signaling Pathways and Rationale for Synergy
The dual mechanisms of this compound offer multiple avenues for synergistic interactions. Understanding these pathways is key to selecting appropriate combination agents.
-
EWS-FLI1 Inhibition: this compound is designed to disrupt the interaction between the EWS-FLI1 fusion protein and RNA helicase A, leading to the downregulation of EWS-FLI1 target genes involved in cell proliferation and survival.[6][7][8]
-
Microtubule Destabilization: this compound also directly interferes with microtubule dynamics, leading to cell cycle arrest in the G2/M phase and induction of apoptosis.[4][9][10] This action is mechanistically similar to vinca alkaloids like vincristine.[11]
The synergistic effect of this compound and vincristine is likely due to their combined assault on microtubule function, leading to a "microtubule catastrophe" and enhanced apoptotic signaling.[1][12]
This compound Synergy Mechanisms
In Vitro Synergy Assessment
Cell Lines and Culture
Select appropriate cell lines for your study. For Ewing sarcoma, consider the following well-characterized lines:
These cell lines are known to express the EWS-FLI1 fusion protein.[6][13] Culture cells in the recommended medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.
Experimental Workflow
The following workflow outlines the key steps for an in vitro synergy study.
References
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. OUH - Protocols [ous-research.no]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EWS/FLI and its Downstream Target NR0B1 Interact Directly to Modulate Transcription and Oncogenesis in Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systems biology of Ewing sarcoma: a network model of EWS-FLI1 effect on proliferation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Targeted Combinatorial Therapy for Ewing’s Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of TK-216 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216 is an investigational small molecule inhibitor being evaluated for the treatment of Ewing Sarcoma, a rare and aggressive cancer primarily affecting children and young adults.[1][2] The primary molecular driver of Ewing Sarcoma is a chromosomal translocation that results in the formation of a fusion oncoprotein, most commonly EWS-FLI1.[3][4] This aberrant transcription factor is crucial for tumor progression.[3][5] this compound was initially designed to directly bind to the EWS-FLI1 protein and disrupt its interaction with RNA helicase A (RHA), thereby inhibiting its oncogenic function.[1][6][7] However, emerging evidence suggests that this compound may also exert its anti-cancer effects by acting as a microtubule destabilizing agent, which could explain the observed synergy when used in combination with vincristine.[8][9]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the target engagement of this compound in cancer cell lines. The described methods will enable researchers to assess the effects of this compound on the EWS-FLI1 signaling pathway and to monitor changes in protein expression and phosphorylation that are indicative of drug activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of EWS-FLI1 and the general experimental workflow for assessing this compound target engagement using Western blot.
Caption: Proposed EWS-FLI1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for Western blot analysis.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on key proteins in an Ewing Sarcoma cell line (e.g., A673).
| Target Protein | Treatment | Concentration (µM) | Normalized Expression (relative to control) | Standard Deviation | p-value |
| p-AKT (Ser473) | Control | 0 | 1.00 | 0.12 | - |
| This compound | 0.1 | 0.78 | 0.09 | <0.05 | |
| This compound | 0.5 | 0.45 | 0.06 | <0.01 | |
| This compound | 1.0 | 0.21 | 0.04 | <0.001 | |
| Total AKT | Control | 0 | 1.00 | 0.08 | - |
| This compound | 0.1 | 0.98 | 0.10 | >0.05 | |
| This compound | 0.5 | 1.02 | 0.07 | >0.05 | |
| This compound | 1.0 | 0.95 | 0.09 | >0.05 | |
| Cyclin D1 | Control | 0 | 1.00 | 0.15 | - |
| This compound | 0.1 | 0.82 | 0.11 | <0.05 | |
| This compound | 0.5 | 0.51 | 0.08 | <0.01 | |
| This compound | 1.0 | 0.33 | 0.05 | <0.001 | |
| Cleaved Caspase-3 | Control | 0 | 1.00 | 0.20 | - |
| This compound | 0.1 | 1.55 | 0.25 | <0.05 | |
| This compound | 0.5 | 2.89 | 0.31 | <0.01 | |
| This compound | 1.0 | 4.76 | 0.42 | <0.001 | |
| β-Actin | All | - | 1.00 | 0.05 | - |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Line: Ewing Sarcoma cell line (e.g., A673, TC-71) should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0 µM). A vehicle control (DMSO) should be included.
-
Incubation: Treat the cells with this compound or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
II. Protein Extraction and Quantification
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[10]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
III. Western Blot Analysis
This protocol is a general guideline and may require optimization for specific antibodies.
-
Sample Preparation:
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]
-
Perform the transfer at 100V for 1-2 hours at 4°C or using a semi-dry transfer system.
-
-
Blocking:
-
Wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10][15][16] For phospho-antibodies, BSA is generally recommended.[10][15]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (e.g., anti-p-AKT, anti-total AKT, anti-Cyclin D1, anti-cleaved Caspase-3, anti-β-Actin) in the blocking buffer at the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target proteins to a loading control (e.g., β-Actin or GAPDH) to account for variations in protein loading.
-
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oncogenic partnerships: EWS-FLI1 protein interactions initiate key pathways of Ewing's sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. genscript.com [genscript.com]
- 13. bio-rad.com [bio-rad.com]
- 14. ウェスタンブロッティングに関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Cell Viability Assays with TK-216 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216 is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma. Subsequent research has revealed that this compound also functions as a microtubule destabilizing agent, contributing to its cytotoxic effects across a range of cancer cell lines, including leukemias and lymphomas.[1] This compound induces cell cycle arrest and apoptosis, making the accurate assessment of cell viability a critical component of preclinical studies involving this compound.[1]
These application notes provide detailed protocols for three common cell viability assays—MTT, Alamar Blue, and Annexin V/PI staining—tailored for use with this compound treatment. The protocols are designed to be a starting point for researchers, with recommendations for optimization based on specific cell lines and experimental goals.
Mechanism of Action of this compound
This compound exhibits a dual mechanism of action. It was initially designed to disrupt the protein-protein interaction between the EWS-FLI1 fusion protein and RNA helicase A, thereby inhibiting the oncogenic signaling driven by this fusion protein.[2] More recent studies have demonstrated that this compound also acts as a microtubule destabilizing agent, leading to G2/M cell cycle arrest and the induction of apoptosis. This latter mechanism may explain its efficacy in cancer cells that do not express the EWS-FLI1 fusion protein. The induction of apoptosis by this compound involves the activation of caspase-3 and the cleavage of PARP.[1]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and effective concentrations of this compound in various cancer cell lines. This data can serve as a reference for selecting appropriate concentration ranges for initial experiments.
Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
| A4573 | Ewing Sarcoma | Dose-dependent inhibition (0.03-0.5 µM) | [2] |
| SK-ES-1 | Ewing Sarcoma | <5 | |
| HL-60 | Acute Myeloid Leukemia | 0.363 | [2] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [2] |
| (-)-TK216 Enantiomer | Ewing Sarcoma | 0.26 | |
| (+)-TK216 Enantiomer | Ewing Sarcoma | 14.57 |
Table 2: Effective Concentrations of this compound for Apoptosis Induction
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Effect | Citation |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.5 | 24-72 | Apoptosis induction | [2] |
| DLBCL cell lines | Diffuse Large B-cell Lymphoma | 0.1, 0.3, 1 | - | Cleaved Caspase-3 increase | [2] |
| MV4-11 | Acute Myeloid Leukemia | Increasing concentrations | 24 | Cleaved PARP and Caspase-3 increase | [1] |
Experimental Protocols
The following are detailed protocols for assessing cell viability and apoptosis following this compound treatment. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells if adherent. For suspension cells, directly count from culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment (for adherent cells).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution. A suggested starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Alamar Blue (Resazurin) Assay
This is a fluorescent/colorimetric assay that measures the reducing power of viable cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well black-walled, clear-bottom plates (for fluorescence) or standard clear plates (for absorbance)
-
Alamar Blue reagent
-
Multichannel pipette
-
Fluorescence microplate reader or spectrophotometer
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound and a vehicle control in complete medium.
-
Replace the existing medium with 100 µL of the treatment solutions.
-
Incubate for the desired time (e.g., 72 hours, as used in some leukemia cell studies).[1]
-
-
Alamar Blue Incubation:
-
Add 10 µL of Alamar Blue reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined for your cell line.
-
-
Data Acquisition:
-
Measure fluorescence with excitation at 560 nm and emission at 590 nm.
-
Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
References
Application Notes and Protocols for Preclinical Evaluation of TK-216 Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vivo efficacy of TK-216, a first-in-class small molecule inhibitor of ETS family transcription factors, using established animal models for Ewing Sarcoma and Diffuse Large B-cell Lymphoma (DLBCL).
Introduction to this compound
This compound was initially developed as a direct inhibitor of the EWS-FLI1 fusion protein, the primary oncogenic driver in most Ewing Sarcoma cases. It functions by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA).[1] More recent studies have suggested that this compound also exhibits activity as a microtubule destabilizing agent, which may contribute to its cytotoxic effects and explains its observed synergy with vincristine.[2][3][4] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including Ewing Sarcoma and DLBCL.[5][6]
Targeted Signaling Pathway
This compound primarily targets the aberrant signaling cascade initiated by the EWS-FLI1 oncoprotein in Ewing Sarcoma. In DLBCL, it has been shown to interfere with the activity of other ETS family members, such as SPIB and SPI1.[6]
Animal Models for this compound Efficacy Testing
The following sections detail the protocols for two recommended animal models for assessing the efficacy of this compound.
Ewing Sarcoma Orthotopic Xenograft Model
This model recapitulates the growth of Ewing Sarcoma in its native bone environment, providing a clinically relevant system to evaluate therapeutic response.
Quantitative Data Summary
| Parameter | Details | Reference |
| Cell Line | A4573 (EWS-FLI1 Type 3 fusion) | [1] |
| Animal Strain | NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice, 6-8 weeks old, female | [7] |
| Implantation Site | Intramuscular (calf) or Intra-femoral | [8][9] |
| Number of Cells | 1 x 106 cells in 50 µL PBS/Matrigel (1:1) | [10] |
| This compound Dose | To be determined based on tolerability studies | N/A |
| Vincristine Dose | 1 mg/kg, intravenous, once weekly | [11] |
| Tumor Monitoring | Caliper measurement twice weekly | [7] |
| Primary Endpoint | Tumor growth inhibition, survival | [11] |
Experimental Workflow
Detailed Protocol
-
Cell Culture: Culture A4573 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability using trypan blue exclusion (viability should be >90%).
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 2 x 107 cells/mL.
-
-
Orthotopic Implantation (Intramuscular):
-
Anesthetize the mouse using isoflurane.
-
Inject 50 µL of the cell suspension (1 x 106 cells) into the calf muscle of the hind limb using a 27-gauge needle.[8]
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure the length (L) and width (W) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (L x W2) / 2.[8]
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
-
Drug Preparation and Administration:
-
This compound: The formulation for in vivo administration should be optimized. A formulation used for its analog, YK-4-279, for oral gavage is 10% ethanol, 50% PEG400, and 40% PBS.[5]
-
Vincristine: Prepare a fresh solution of vincristine sulfate in sterile 0.9% sodium chloride for injection. Administer 1 mg/kg intravenously via the tail vein once weekly.[11][12]
-
-
Efficacy Evaluation and Endpoints:
-
Continue to monitor tumor volume and body weight twice weekly.
-
Euthanize mice when tumors reach the maximum allowed size (e.g., 2000 mm³ or as per institutional guidelines), or if there is more than 20% body weight loss, or other signs of distress are observed.[6][11]
-
Collect tumors for further analysis (e.g., histology, western blot).
-
Diffuse Large B-cell Lymphoma (DLBCL) Subcutaneous Xenograft Model
This model is a robust and reproducible method to assess the systemic efficacy of orally administered this compound against DLBCL.
Quantitative Data Summary
| Parameter | Details | Reference |
| Cell Line | TMD8 (Activated B-cell like DLBCL) | [13] |
| Animal Strain | NOD-Scid mice, 6-8 weeks old | [13] |
| Implantation Site | Subcutaneous (flank) | [13] |
| Number of Cells | 15 x 106 cells in 100 µL PBS/Matrigel (1:1) | [13] |
| This compound Dose | 100 mg/kg, oral gavage, twice daily | [13] |
| Tumor Monitoring | Caliper measurement every 2-3 days | [13] |
| Primary Endpoint | Tumor growth inhibition | [13] |
Experimental Workflow
Detailed Protocol
-
Cell Culture: Culture TMD8 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Preparation for Implantation:
-
Harvest and prepare the cell suspension as described for the A4573 cells.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1.5 x 108 cells/mL.
-
-
Subcutaneous Implantation:
-
Inject 100 µL of the cell suspension (15 x 106 cells) subcutaneously into the flank of each NOD-Scid mouse using a 27-gauge needle.[13]
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth as described for the Ewing Sarcoma model.
-
Randomize mice into treatment groups when tumors reach an average volume of 100-150 mm³.
-
-
Drug Preparation and Administration:
-
Efficacy Evaluation and Endpoints:
-
Monitor tumor volume and body weight every 2-3 days.
-
Euthanize mice based on the same criteria as the Ewing Sarcoma model.
-
The primary outcome is the difference in tumor growth between the treated and control groups.
-
General Considerations and Humane Endpoints
All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Humane Endpoints
Euthanasia should be performed if any of the following are observed:
-
Tumor volume exceeds the IACUC-approved maximum size (e.g., >2000 mm³).
-
Tumor ulceration or necrosis.
-
Body condition score falls below 2 (on a 5-point scale).
-
Greater than 20% loss of body weight.
-
Impairment of mobility, eating, or drinking.
References
- 1. animalab.eu [animalab.eu]
- 2. research.colostate.edu [research.colostate.edu]
- 3. An Oral Formulation of YK-4-279: Preclinical Efficacy and Acquired Resistance Patterns in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. research.ucdavis.edu [research.ucdavis.edu]
- 7. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 8. researchgate.net [researchgate.net]
- 9. Orthotopic Implants in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 12. labeling.pfizer.com [labeling.pfizer.com]
- 13. tumorvolume.com [tumorvolume.com]
Application Notes and Protocols for TK-216 in ETS-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
TK-216 is a pioneering small molecule inhibitor initially developed as a targeted therapy for Ewing Sarcoma, a pediatric cancer characterized by the EWS-FLI1 fusion oncoprotein.[1][2][3] Subsequent research has revealed a dual mechanism of action, positioning this compound as a valuable tool for studying a broader range of ETS-driven cancers and cellular processes. These notes provide comprehensive data and detailed protocols for the effective use of this compound in a research setting.
Core Mechanisms of Action:
-
Inhibition of EWS-FLI1 Interaction: this compound was designed to directly bind to the EWS-FLI1 fusion protein, disrupting its critical interaction with RNA helicase A (DHX9).[2][3] This interference with the transcriptional machinery leads to the modulation of EWS-FLI1 target genes, inducing apoptosis and inhibiting cell proliferation in Ewing Sarcoma cells.[2][4]
-
Microtubule Destabilization: Emerging evidence demonstrates that this compound also functions as a microtubule-destabilizing agent.[1][3] This activity is attributed to its interaction with tubulin, likely at the colchicine binding site, leading to G2/M cell cycle arrest and apoptosis.[2][5] This mechanism contributes to its anti-cancer effects in a wider range of tumor types, independent of ETS fusion proteins.
Data Presentation
In Vitro Anti-Proliferative Activity of this compound
| Cell Line | Cancer Type | Key Genetic Feature | IC50 (µM) | Citation |
| A673 | Ewing Sarcoma | EWS-FLI1 fusion | 0.26 (for (-)-TK216 enantiomer) | [1][6] |
| A4573 | Ewing Sarcoma | EWS-FLI1 fusion | Dose-dependent inhibition observed | [7] |
| TMD-8 | Diffuse Large B-cell Lymphoma (ABC subtype) | - | Not specified | [7] |
Clinical Trial Data for this compound in Relapsed/Refractory Ewing Sarcoma (Phase I/II)
| Parameter | Value | Citation |
| Recommended Phase 2 Dose (RP2D) | 200 mg/m²/day for 14 days per 28-day cycle | [8][9] |
| Response at RP2D (n=48) | [8] | |
| Complete Response | 2 patients | [8] |
| Partial Response | 1 patient | [8] |
| Stable Disease | 14 patients | [8] |
Signaling Pathways
EWS-FLI1 Inhibition Pathway
This pathway illustrates the targeted mechanism of this compound in ETS-driven cancers like Ewing Sarcoma.
Caption: this compound inhibits the EWS-FLI1/DHX9 interaction, altering downstream gene expression.
Microtubule Destabilization Pathway
This diagram outlines the broader mechanism of action of this compound, impacting cell division in various cancer types.
Caption: this compound destabilizes microtubules by binding to tubulin, leading to cell cycle arrest and apoptosis.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is adapted for determining the IC50 of this compound in the Ewing Sarcoma cell line A673.
Materials:
-
A673 cell line (ATCC® CRL-1598™)
-
DMEM (ATCC-formulated, Catalog No. 30-2002)
-
Fetal Bovine Serum (FBS)
-
This compound ((-)-enantiomer recommended for highest activity)[1][6]
-
DMSO (for this compound stock solution)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture A673 cells in complete growth medium (DMEM + 10% FBS).
-
Trypsinize and resuspend cells to a concentration of 2 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (2,000 cells/well) into a 96-well opaque-walled plate.
-
Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 50 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective this compound concentrations. Include vehicle control (medium with 0.1% DMSO) and no-cell control (medium only) wells.
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis in Ewing Sarcoma cells treated with this compound using flow cytometry.
Materials:
-
Ewing Sarcoma cell line (e.g., A673)
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
1X PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 5 x 10⁵ A673 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control (0.1% DMSO) for 24-48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating apoptotic cells) from each well.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately using a flow cytometer.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
In Vivo Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model of Ewing Sarcoma.
Materials:
-
Ewing Sarcoma cell line (e.g., A4573)
-
Immunocompromised mice (e.g., NOD/SCID or similar)
-
Matrigel
-
This compound
-
Vehicle solution (appropriate for in vivo administration)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest A4573 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Prepare this compound in a suitable vehicle for intraperitoneal (I.P.) or oral administration.
-
Administer this compound at a predetermined dose and schedule (e.g., 25-50 mg/kg, daily via I.P. injection).[10] The clinical dosing regimen involves continuous intravenous infusion, which may be adapted for preclinical models.[9]
-
Administer the vehicle solution to the control group following the same schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
-
Experimental Workflow
Caption: A typical workflow for preclinical evaluation of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 6. ch.promega.com [ch.promega.com]
- 7. universalbiologicals.com [universalbiologicals.com]
- 8. Facebook [cancer.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-chemotherapy adjuvant agents in TP53 mutant Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
TK-216 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing common solubility and stability challenges encountered when working with TK-216. The information is presented in a question-and-answer format and includes troubleshooting guides, experimental protocols, and data summaries to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is sparingly soluble in aqueous solutions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, specific formulations using a combination of solvents and excipients are necessary to achieve sufficient solubility.
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a high-concentration stock solution, use anhydrous DMSO. It is crucial to use fresh, high-quality DMSO as it can absorb moisture, which will reduce the solubility of this compound. Sonication may be required to fully dissolve the compound.
Q3: My this compound is precipitating when I dilute it in my aqueous experimental medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with poorly soluble compounds like this compound. This is often due to a phenomenon known as "solvent shock." To mitigate this, it is recommended to add the DMSO stock solution to your pre-warmed (37°C) aqueous medium drop-wise while gently vortexing or stirring. This gradual dilution can help prevent the compound from crashing out of solution.
Q4: What are the recommended storage conditions for this compound?
A4: Proper storage is critical to maintaining the integrity of this compound. The recommended storage conditions for both the solid compound and prepared stock solutions are summarized in the table below. To avoid repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use volumes.
Q5: How stable is this compound in cell culture medium?
A5: The stability of this compound in cell culture medium can be influenced by several factors, including the specific components of the medium, pH, and incubation temperature. It is recommended to prepare fresh dilutions of this compound in your experimental medium for each experiment. For long-term experiments, the stability of this compound in your specific cell culture medium should be validated.
Data Presentation
Table 1: Solubility of this compound
| Solvent/Formulation | Concentration | Observations |
| DMSO | 75 mg/mL (199.34 mM) | Use of fresh, non-hygroscopic DMSO is recommended.[1] |
| Ethanol | 50 mg/mL | - |
| Water | Insoluble | - |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (6.64 mM) | Clear solution.[2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (6.64 mM) | Clear solution.[2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (6.64 mM) | Clear solution.[2] |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| In Solvent | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of In Vivo Formulations
Formulation 1:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following solvents in order, vortexing after each addition:
-
10% DMSO (from your stock solution)
-
40% PEG300
-
5% Tween-80
-
45% saline[2]
-
-
The final solution should be clear.
Formulation 2:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% SBE-β-CD solution in saline.
-
In a sterile tube, add the following in order, vortexing after each addition:
-
10% DMSO (from your stock solution)
-
90% of the 20% SBE-β-CD in saline solution[2]
-
-
The final solution should be clear.
Formulation 3:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the following in order, vortexing after each addition:
-
10% DMSO (from your stock solution)
-
90% corn oil[2]
-
-
The final solution should be clear.
Mandatory Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: A troubleshooting guide for this compound precipitation issues.
References
Technical Support Center: Overcoming Resistance to TK-216 in Cancer Cells
Welcome to the technical support center for researchers utilizing TK-216. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate challenges in your experiments, particularly concerning the development of resistance in cancer cell lines.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
A collection of answers to common questions regarding this compound and mechanisms of resistance.
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a first-in-class small molecule inhibitor of the EWS-FLI1 fusion protein, which is a key driver in Ewing sarcoma.[1][2] It was designed to function by disrupting the interaction between EWS-FLI1 and RNA helicase A (RHA).[3] However, recent studies have demonstrated that this compound also acts as a microtubule destabilizing agent, which contributes significantly to its cytotoxic effects.[1][2][4]
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the likely causes?
A2: Acquired resistance to this compound in cancer cell lines is most commonly associated with mutations in the TUBA1B gene, which encodes for α-tubulin.[1][2][4] These mutations can interfere with the binding of this compound to microtubules, thereby reducing its efficacy. Another potential, though less definitively established, mechanism is the alteration of gene expression programs within the cancer cells that promote survival.[5]
Q3: Is there a known synergy between this compound and other anti-cancer agents?
A3: Yes, a significant synergistic effect has been observed between this compound and vincristine, another microtubule-targeting agent.[4][6] This synergy is attributed to the fact that both drugs act on microtubules but likely through different mechanisms or binding sites.[7] This combination has shown promise in preclinical models and is being explored in clinical trials.[6]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: The most direct way to confirm resistance is to perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance.[8]
Q5: Where can I obtain this compound for my research?
A5: this compound and its precursor, YK-4-279, are available from various chemical suppliers that specialize in research-grade small molecules. Ensure you are purchasing from a reputable source to guarantee the quality and purity of the compound.
Troubleshooting Guide
This guide provides a problem-and-solution framework for common issues encountered during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpectedly high cell viability at effective this compound concentrations. | The cell line may have developed resistance. | 1. Confirm Resistance: Perform a dose-response assay to compare the IC50 of your current cell line with that of the original, sensitive parental line. 2. Sequence for Mutations: Extract genomic DNA and sequence the TUBA1B gene to check for mutations. 3. Assess Gene Expression: Use quantitative PCR (qPCR) to analyze the expression of genes previously associated with resistance (e.g., CD99, ANO1, BRSK2). |
| Inconsistent results in synergy experiments with this compound and vincristine. | Suboptimal drug concentrations or scheduling. | 1. Optimize Dosing: Perform a matrix of dose-response experiments with varying concentrations of both this compound and vincristine to identify the optimal synergistic ratio. 2. Staggered Dosing: Experiment with different treatment schedules, such as pre-treating with one drug before adding the second. |
| Difficulty in detecting the interaction between EWS-FLI1 and RHA via co-immunoprecipitation after this compound treatment. | The interaction may be transient or the experimental conditions may not be optimal. | 1. Optimize Lysis Buffer: Use a lysis buffer that preserves protein-protein interactions. 2. Cross-linking: Consider using a cross-linking agent to stabilize the interaction before cell lysis. 3. Titrate this compound: Use a range of this compound concentrations to determine the dose at which the disruption of the interaction is most apparent. |
| Failure to establish a this compound resistant cell line. | The drug concentration increments are too high, leading to widespread cell death. | 1. Gradual Dose Escalation: Start with a low concentration of this compound (around the IC20) and slowly increase the dose in small increments over a prolonged period.[9][10] 2. Allow for Recovery: Provide drug-free periods to allow the surviving cells to recover and proliferate before the next dose escalation.[9] |
Experimental Protocols
Detailed methodologies for key experiments related to this compound resistance.
Protocol 1: Development of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
Materials:
-
Parental cancer cell line (e.g., A4573 Ewing sarcoma cells)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell culture flasks/dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Seeding: Seed the parental cancer cells in a T-75 flask and allow them to adhere overnight.
-
Initial this compound Exposure: Begin by treating the cells with a low concentration of this compound, approximately the IC10-IC20 (the concentration that inhibits 10-20% of cell growth). This initial concentration needs to be determined empirically for your specific cell line.
-
Culture and Monitoring: Culture the cells in the presence of this compound, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have become confluent, passage them and increase the concentration of this compound by approximately 1.5 to 2-fold.[9]
-
Repeat Cycles: Repeat the process of culturing, monitoring, and dose escalation. This is a lengthy process that can take several months.
-
Confirmation of Resistance: Periodically, perform a dose-response assay to compare the IC50 of the treated cells to the parental cells. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreservation: Once a resistant cell line is established, cryopreserve aliquots for future experiments.
Protocol 2: Assessment of Microtubule Destabilization
This protocol outlines a method to assess the effect of this compound on microtubule polymerization in vitro using a turbidity assay.
Materials:
-
Purified tubulin
-
GTP solution
-
Microtubule polymerization buffer
-
This compound at various concentrations
-
Spectrophotometer capable of reading absorbance at 350 nm
Procedure:
-
Prepare Tubulin Solution: Resuspend purified tubulin in the polymerization buffer on ice.
-
Prepare Drug Dilutions: Prepare a series of this compound dilutions in polymerization buffer. Include a vehicle control (DMSO).
-
Initiate Polymerization: In a 96-well plate, combine the tubulin solution, GTP, and the different concentrations of this compound or vehicle control.
-
Measure Turbidity: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 350 nm at regular intervals (e.g., every minute) for 30-60 minutes.
-
Data Analysis: Plot the absorbance (turbidity) as a function of time. A decrease in the rate and extent of the increase in absorbance in the presence of this compound indicates microtubule destabilization.[11][12]
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol provides a general framework for analyzing changes in the expression of genes associated with this compound resistance.
Materials:
-
Sensitive and resistant cancer cell lines
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (for target genes and a housekeeping gene)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture both sensitive and resistant cells under standard conditions.
-
RNA Extraction: Extract total RNA from both cell lines using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers for your target genes (e.g., TUBA1B, CD99, ANO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its resistance.
Table 1: IC50 Values of this compound and its Precursor in Ewing Sarcoma Cell Lines
| Cell Line | Compound | IC50 (µM) | Fold Resistance | Reference |
| A4573 (Sensitive) | YK-4-279 | ~0.1 | - | [5] |
| A4573-R (Resistant) | YK-4-279 | >2.7 | >27 | [5] |
| A673 | (-)-TK216 enantiomer | 0.26 | - | [4][7] |
| A673 | (+)-TK216 enantiomer | 14.57 | - | [4][7] |
| A673-M1 (TK216 Resistant Clones) | This compound | - | 1.98 - 2.74 | [4] |
Table 2: Gene Expression Changes in YK-4-279 Resistant A4573 Cells
| Gene | Change in Expression in Resistant Cells | Reference |
| CD99 | Increased | [5] |
| ANO1 | Increased | [5] |
| BRSK2 | Increased | [5] |
| IGSF21 | Increased | [5] |
| COL24A1 | Reduced | [5] |
| PRSS23 | Reduced | [5] |
| RAB38 | Reduced | [5] |
Visualizations
Signaling and Resistance Pathways
Caption: this compound mechanism of action and resistance pathways.
Experimental Workflow: Confirming this compound Resistance
Caption: Workflow for confirming and characterizing this compound resistance.
Logical Relationship: Overcoming Resistance
Caption: Strategies for overcoming this compound resistance in cancer cells.
References
- 1. How to measure microtubule dynamics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule selected to disrupt oncogenic protein EWS-FLI1 interaction with RNA Helicase A inhibits Ewing's Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaepublish.com [oaepublish.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of TK-216 in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of TK-216. All information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for this compound?
A1: this compound was developed as a first-in-class small molecule inhibitor of the EWS-FLI1 fusion protein, an oncogenic driver in Ewing Sarcoma.[1][2][3][4] It is designed to directly bind to EWS-FLI1 and disrupt its interaction with RNA helicase A, thereby inhibiting the transcription of target genes and suppressing tumor growth.[5]
Q2: What are the known off-target effects of this compound?
A2: A primary off-target effect of this compound is the destabilization of microtubules.[4] This activity is independent of the EWS-FLI1 fusion protein and has been observed in various cancer cell lines that do not harbor this specific translocation.[1][2][3] This microtubule-destabilizing effect contributes to the compound's cytotoxicity.[1][3]
Q3: We are observing cytotoxicity in a cell line that does not express EWS-FLI1. Is this expected?
A3: Yes, this is an expected observation. This compound has demonstrated anti-cancer activity in a variety of cancer cell lines that lack the EWS-FLI1 fusion protein, including those from prostate cancer, neuroblastoma, lymphoma, melanoma, and thyroid cancer.[2] This broad activity is attributed to its off-target effect as a microtubule-destabilizing agent.[2][3]
Q4: What are the common adverse events observed in clinical trials of this compound that could be related to off-target effects?
A4: In clinical trials for Ewing Sarcoma, the most frequently reported adverse events related to this compound treatment include myelosuppression (neutropenia, anemia, thrombocytopenia) and fatigue. These effects are consistent with the known side effects of agents that disrupt microtubule dynamics, which are crucial for cell division, particularly in rapidly dividing cells like those in the bone marrow.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our cancer cell line.
-
Potential Cause 1: Cell line integrity and passage number.
-
Troubleshooting Step: Ensure you are using a validated, low-passage cell line. Genetic drift in cancer cell lines can alter their sensitivity to cytotoxic agents. It is recommended to regularly perform cell line authentication.
-
-
Potential Cause 2: Variability in experimental conditions.
-
Troubleshooting Step: Standardize all experimental parameters, including cell seeding density, incubation time, and this compound concentration range. Refer to established protocols for cell viability assays.[6]
-
-
Potential Cause 3: Purity of the this compound compound.
-
Troubleshooting Step: Verify the purity and stability of your this compound stock. The (-)-enantiomer of this compound is significantly more active than the (+)-enantiomer.[1] Ensure you are using the correct and pure form of the compound.
-
Issue 2: Difficulty in replicating the microtubule destabilization effect of this compound.
-
Potential Cause 1: Suboptimal conditions for the in vitro microtubule polymerization assay.
-
Potential Cause 2: Insufficient drug concentration in the cell-based assay.
-
Troubleshooting Step: Confirm that the concentrations of this compound used are sufficient to induce microtubule destabilization in your specific cell line. This can be visualized using immunofluorescence microscopy to observe changes in the microtubule network.
-
-
Potential Cause 3: Issues with the detection method.
-
Troubleshooting Step: For turbidity-based assays, ensure that this compound itself does not absorb at the measurement wavelength (typically 340 nm). If using a fluorescence-based assay, confirm that this compound does not interfere with the fluorescent properties of the reporter molecule.[9]
-
Quantitative Data Summary
The following tables summarize the cytotoxic activity of this compound in various cell lines, highlighting its on-target and off-target effects.
Table 1: IC50 Values of this compound in Ewing Sarcoma Cell Lines (On-Target)
| Cell Line | EWS-FLI1 Status | This compound IC50 (µM) | Reference |
| A4573 | Positive | ~0.2 (dose-dependent inhibition observed) | [5] |
| A673 | Positive | 0.26 (for the active (-)-enantiomer) | [1] |
Table 2: IC50 Values of this compound in Non-Ewing Sarcoma Cell Lines (Off-Target)
| Cell Line | Cancer Type | This compound IC50 (µM) | Reference |
| HL-60 | Acute Myeloid Leukemia | 0.363 | [5] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [5] |
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay (Turbidity Measurement)
This protocol is adapted from commercially available kits and published research to assess the effect of this compound on the polymerization of purified tubulin.[7]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization enhancement)
-
Nocodazole (positive control for polymerization inhibition)
-
96-well microplate, UV-transparent
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 1 mM GTP working solution in General Tubulin Buffer.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. The final DMSO concentration should not exceed 1%. Prepare positive and negative controls.
-
-
Assay Setup:
-
In a pre-warmed (37°C) 96-well plate, add 10 µL of the diluted this compound or control compounds to the appropriate wells.
-
To initiate the polymerization reaction, add 90 µL of the cold tubulin/GTP mixture to each well. The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance (OD340) versus time.
-
Compare the polymerization curves of this compound-treated samples to the vehicle control. Inhibition of polymerization will result in a lower rate and extent of absorbance increase.
-
Protocol 2: Cell-Based Competition Assay for Microtubule Binding
This protocol is a conceptual guide based on methods to assess target engagement in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HeLa or A549)
-
Cell culture medium and supplements
-
This compound
-
A fluorescently labeled microtubule-binding probe (e.g., a fluorescent taxane derivative)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI for nuclear staining
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
-
Probe Labeling:
-
Following this compound treatment, add the fluorescent microtubule-binding probe to the cells at a fixed concentration and incubate for a short period (e.g., 30 minutes).
-
-
Cell Fixation and Staining:
-
Wash the cells with PBS and fix with 4% paraformaldehyde.
-
Permeabilize the cells and stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the fluorescence intensity of the microtubule probe in the cytoplasm of the cells.
-
A decrease in the fluorescence intensity of the probe in this compound-treated cells compared to the control indicates that this compound is competing for binding to microtubules.
-
Visualizations
References
- 1. biorxiv.org [biorxiv.org]
- 2. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Common Pitfalls in Cell-Based Potency Bioassays and How to Avoid Them in Real-World Labs – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Optimizing TK-216 concentration for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of TK-216 in in vitro studies. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: While initially developed as a first-in-class direct inhibitor of the EWSR1-FLI1 fusion protein, the primary mechanism of cytotoxicity for this compound is now understood to be microtubule destabilization.[1][2][3] This activity leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] this compound has demonstrated anti-cancer effects in a variety of cancer cell lines, including those that do not express the EWSR1-FLI1 fusion protein.[2][4]
Q2: What is a typical effective concentration range for this compound in in vitro studies?
A2: The effective concentration of this compound, typically reported as the half-maximal inhibitory concentration (IC50), varies depending on the cell line. Generally, IC50 values are in the nanomolar to low micromolar range. For specific IC50 values in various cancer cell lines, please refer to the data presented in Table 1.
Q3: Is this compound soluble in aqueous media?
A3: this compound is readily soluble in DMSO.[5] However, like many small molecule inhibitors, it may precipitate when diluted into aqueous cell culture media. To avoid this, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in pre-warmed media with vigorous mixing. For more details, refer to the Troubleshooting Guide.
Q4: What are the expected cellular effects of this compound treatment?
A4: Treatment of cancer cells with this compound is expected to induce cell cycle arrest at the G2/M phase, followed by the induction of apoptosis.[4] Morphological changes associated with apoptosis, such as cell shrinkage and membrane blebbing, may be observed. At the molecular level, you can expect to see an increase in markers of apoptosis such as cleaved caspase-3 and cleaved PARP.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
| MV4-11 | Acute Myeloid Leukemia (AML) | 0.22[6] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.363[5] |
| SUP-B15 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | 0.94[6] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.152[5] |
| ABC-DLBCL | Diffuse Large B-cell Lymphoma (ABC subtype) | 0.375[7] |
| GCB-DLBCL | Diffuse Large B-cell Lymphoma (GCB subtype) | 0.374[7] |
| MCL | Mantle Cell Lymphoma | 0.339[7] |
| MZL | Marginal Zone Lymphoma | 0.292[7] |
| CLL | Chronic Lymphocytic Leukemia | 1.112[7] |
| PMBCL | Primary Mediastinal B-cell Lymphoma | 0.547[7] |
| CTCL | Cutaneous T-cell Lymphoma | 0.645[7] |
| PTCL-NOS | Peripheral T-cell Lymphoma, Not Otherwise Specified | 0.436[7] |
| ALCL | Anaplastic Large Cell Lymphoma | 0.193[7] |
| Canine DLBCL | Canine Diffuse Large B-cell Lymphoma | 0.815[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a cell line of interest.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the detection and quantification of apoptotic cells following this compound treatment using flow cytometry.
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for the desired duration.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold 1X PBS.
-
-
Annexin V and Propidium Iodide (PI) Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
-
Western Blotting for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins.
-
Protein Extraction:
-
Treat cells with this compound as desired, then wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and β-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Troubleshooting Guide
Issue 1: this compound Precipitates in Cell Culture Medium
-
Cause: this compound has limited solubility in aqueous solutions. Adding a concentrated DMSO stock directly to a large volume of cold medium can cause it to precipitate.
-
Solution:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock.
-
Use a two-step dilution: First, dilute the concentrated DMSO stock into a small volume of pre-warmed medium, mixing thoroughly. Then, add this intermediate dilution to the final volume of medium.
-
Vortex during dilution: When adding the this compound stock to the medium, vortex or pipette vigorously to ensure rapid and even dispersion.
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% to minimize both solubility issues and potential solvent-induced cytotoxicity.
-
Issue 2: Inconsistent IC50 Values
-
Cause A: Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results.
-
Solution A: Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for accuracy.
-
Cause B: Compound Potency: The actual concentration of the active compound may be lower than expected due to degradation or adsorption to plastics.
-
Solution B: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Consider using low-protein-binding plates and pipette tips.
-
Cause C: Assay Timing: The duration of the assay can significantly impact the IC50 value.
-
Solution C: Standardize the incubation time for all experiments to ensure reproducibility.
Issue 3: High Background in Western Blots
-
Cause A: Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution A: Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., BSA instead of non-fat milk).
-
Cause B: Antibody Concentration: The primary or secondary antibody concentration may be too high.
-
Solution B: Titrate the antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Cause C: Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Solution C: Increase the number and/or duration of the wash steps with TBST.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General experimental workflow for in vitro studies.
Caption: Logical workflow for troubleshooting common issues.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting TK-216 combination therapy experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing TK-216 in combination therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a first-in-class small molecule inhibitor originally designed to target the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][2][3] It functions by binding to EWS-FLI1 and disrupting its interaction with RNA helicase A (RHA), which is crucial for its oncogenic activity.[4] This disruption leads to decreased transcription of EWS-FLI1 target genes, resulting in cell cycle arrest and apoptosis.[5]
However, recent studies have revealed a second, independent mechanism of action. This compound also acts as a microtubule destabilizing agent.[6][7] This dual mechanism contributes to its cytotoxic effects in a broader range of cancer cell lines, even those not expressing the EWS-FLI1 fusion protein.[6][7]
Q2: Why is this compound often used in combination with vincristine?
The combination of this compound and vincristine has shown synergistic anti-tumor activity in preclinical models and is being evaluated in clinical trials for Ewing sarcoma.[1][2][8] This synergy is explained by their distinct mechanisms of action targeting the same cellular structure. While both drugs are microtubule destabilizing agents, they bind to different sites on the microtubules, leading to a magnified effect on disrupting microtubule dynamics, inducing G2/M cell cycle arrest, and ultimately apoptosis.[6][8]
Q3: We are observing cytotoxicity in our cancer cell line that does not express the EWS-FLI1 fusion protein. Is this expected?
Yes, this is an expected observation. While this compound was initially developed as an EWS-FLI1 inhibitor, it is now understood to also function as a microtubule destabilizing agent.[6][7] This off-target effect is responsible for its anti-cancer activity in cell lines that lack the EWS-FLI1 fusion. Therefore, cytotoxicity in non-Ewing sarcoma cell lines is a plausible outcome of this compound treatment.
Q4: We are not observing a synergistic effect between this compound and our drug of interest. What could be the reason?
Several factors could contribute to a lack of synergy:
-
Mechanism of Action: If your drug of interest and this compound target the same pathway in a non-complementary manner, you may observe an additive or even antagonistic effect. For instance, if your drug also destabilizes microtubules by binding to the same site as this compound, the combination may not provide an additional benefit.
-
Drug Concentrations: Synergy is often concentration-dependent. It's crucial to perform dose-matrix experiments and use synergy software (e.g., CompuSyn) to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 suggests antagonism.
-
Scheduling and Duration of Treatment: The order and duration of drug administration can significantly impact the outcome. Sequential treatment may be more effective than simultaneous treatment, or vice versa, depending on the mechanisms of the drugs.
-
Cell Line Specific Factors: The genetic background and specific signaling pathways active in your chosen cell line can influence its response to combination therapy.
Troubleshooting Experimental Issues
Problem 1: Inconsistent results in cell viability assays.
-
Possible Cause: Poor solubility of this compound.
-
Solution: this compound is highly soluble in DMSO.[9] Prepare a high-concentration stock solution in fresh, anhydrous DMSO. When diluting into aqueous cell culture media, ensure rapid and thorough mixing to avoid precipitation. It is advisable to not let the final DMSO concentration in your experiment exceed 0.5% as it can be toxic to cells. For in vivo studies, specific formulations with PEG300, Tween-80, and saline or corn oil are recommended.[9]
-
-
Possible Cause: Instability of this compound in cell culture media.
-
Solution: While specific data on the stability of this compound in various cell culture media is limited, it is best practice to prepare fresh dilutions of the compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution. Some components of cell culture media can interact with and degrade compounds over time.[10]
-
-
Possible Cause: Cell seeding density and confluency.
-
Solution: Ensure consistent cell seeding densities across all wells and plates. Cell confluency can affect drug response. Refer to established protocols for your specific cell line and assay.
-
Problem 2: Difficulty in interpreting Western blot results for apoptosis markers.
-
Possible Cause: Inappropriate antibody or antibody dilution.
-
Solution: Use validated antibodies for key apoptosis markers such as cleaved PARP and cleaved Caspase-3. Perform antibody titration experiments to determine the optimal dilution for your specific experimental conditions.
-
-
Possible Cause: Timing of sample collection.
-
Solution: Apoptosis is a dynamic process. The peak expression of apoptotic markers can vary depending on the cell line and drug concentration. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing changes in your markers of interest.[9]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MV4-11 | Pediatric Leukemia | 0.22 | [11][12] |
| SUP-B15 | Pediatric Leukemia | 0.94 - 0.95 | [11][12] |
| HL-60 | Acute Myeloid Leukemia | 0.363 | [4] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [4] |
| Various Lymphoma Cell Lines | Lymphoma | Median IC50: 0.449 | [5] |
Table 2: Preclinical Combination Efficacy of this compound
| Combination Agent | Cancer Type | Effect | Combination Index (CI) | Reference |
| Vincristine | Ewing Sarcoma | Synergy | Not Quantified | [1][2][8] |
| 5-azacytidine | Pediatric Leukemia | Synergy | Not Quantified | [12] |
| Venetoclax | Pediatric Leukemia | Synergy | MV4-11: 0.65, SUP-B15: 0.33 | [12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound alone, the combination drug alone, and the combination of both at various ratios. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blot for Apoptosis Markers
-
Cell Lysis: After drug treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound, the combination drug, or both for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V and PI positive cells are late apoptotic or necrotic.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Logical steps for evaluating drug synergy.
References
- 1. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia | MDPI [mdpi.com]
- 12. ascopubs.org [ascopubs.org]
Interpreting unexpected results from TK-216 assays
Welcome to the technical support center for TK-216. This resource is designed to help researchers, scientists, and drug development professionals interpret unexpected results and troubleshoot common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially developed as a first-in-class small molecule inhibitor that targets the EWS-FLI1 fusion oncoprotein, which is the primary genetic driver of Ewing sarcoma.[1][2] It was designed to directly bind to the EWS-FLI1 protein and disrupt its crucial interaction with RNA helicase A, thereby inhibiting the transcription of genes necessary for tumor growth.[3][4] this compound has also been shown to interfere with the protein interactions of other ETS family members, such as SPIB and SPI1, in lymphoma cell lines.[5][6]
Q2: We are observing cytotoxic effects in cell lines that do not express the EWS-FLI1 fusion protein. Is this expected?
A2: Yes, this is an increasingly recognized phenomenon. While this compound does target the EWS-FLI1 protein, recent studies have revealed that it also functions as a microtubule destabilizing agent.[1][2] This off-target activity is a significant contributor to its anti-proliferative effects and explains its cytotoxicity in cancer cell lines that are not driven by EWS-FLI1.[1][2][7]
Q3: How does the dual mechanism of action of this compound affect experimental design?
A3: Researchers should consider both the on-target (EWS-FLI1 inhibition) and off-target (microtubule destabilization) effects. For example, the synergy observed when combining this compound with vincristine in clinical trials is likely due to both drugs targeting microtubules, albeit through distinct binding mechanisms.[1][8] When studying this compound, it is advisable to include assays that can assess both effects, such as gene expression analysis for EWS-FLI1 target genes and cell cycle analysis or microtubule polymerization assays for the microtubule-related effects.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in EWS-FLI1 Negative Cells
Q: Our lab is testing this compound on a panel of cancer cell lines. We are seeing potent growth inhibition in prostate cancer and leukemia cell lines that lack the EWS-FLI1 fusion. Why is this happening?
A: This is a key finding that points to the alternative mechanism of action of this compound. The cytotoxicity you are observing is likely due to this compound's activity as a microtubule destabilizing agent, which induces a G2-M cell cycle arrest and subsequent apoptosis.[1][7] This effect is independent of the EWS-FLI1 protein. Several studies have now confirmed that this compound exhibits anti-cancer activity against various cancer cell lines and xenografts that do not express EWS-FLI1.[1][2][7]
Recommended Troubleshooting Workflow:
-
Confirm Cell Line Identity: Ensure the cell lines used are correct and free from contamination.
-
Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to see if this compound treatment induces a G2-M phase arrest. An increased G2-M population would support microtubule disruption as the mechanism.[7]
-
Assess Apoptosis: Measure markers of apoptosis such as cleaved caspase-3 or PARP via Western blot to confirm the cells are undergoing programmed cell death.[9]
-
Compare with a Known Microtubule Agent: As a positive control, treat your cells with a known microtubule destabilizer like colchicine or vincristine and compare the cellular phenotype (e.g., cell cycle profile, morphology) to that induced by this compound.
Diagram: this compound Dual Mechanism of Action
Caption: Dual mechanisms of action for this compound.
Issue 2: Rapid Development of Drug Resistance in vitro
Q: After several passages of our Ewing sarcoma cell line in the presence of this compound, we have generated a population that is highly resistant. What is the likely mechanism of resistance?
A: The development of resistance to this compound in vitro has been linked to mutations in tubulin genes. Specifically, forward-genetics screens have identified recurrent mutations in TUBA1B, a gene encoding α-tubulin, that are sufficient to drive resistance to this compound.[1][7] These mutations likely stabilize microtubules, counteracting the destabilizing effect of the drug. No resistance mutations have been reported in the intended target, EWSR1-FLI1.[1]
Recommended Investigation Strategy:
-
Confirm Resistance: Perform a dose-response assay to confirm the shift in the IC50 value of the resistant cell line compared to the parental line.
-
Test Cross-Resistance: Check if the resistant cells also show resistance to other microtubule-destabilizing agents that bind to the colchicine site, such as colchicine itself.[1] This would provide strong evidence for a tubulin-based resistance mechanism.
-
Sequence Tubulin Genes: If resources permit, sequence the tubulin genes (e.g., TUBA1B) in your resistant and parental cell lines to identify potential mutations.[1]
References
- 1. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. oncodaily.com [oncodaily.com]
- 5. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. ascopubs.org [ascopubs.org]
Technical Support Center: Managing Cytotoxicity of TK-216 in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the cytotoxic effects of TK-216 in normal cells during preclinical experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a first-in-class small molecule inhibitor that directly targets the EWS-FLI1 oncoprotein in Ewing sarcoma.[1] It functions by disrupting the interaction between EWS-FLI1 and RNA helicase A.[2] However, further research has revealed a second, significant mechanism of action: this compound acts as a microtubule destabilizing agent.[3] This dual action contributes to its potent anti-cancer effects but also explains its cytotoxicity in cells that do not express the EWS-FLI1 fusion protein.[3][4]
Q2: Why does this compound exhibit cytotoxicity in normal cells?
A2: The cytotoxicity of this compound in normal cells is primarily attributed to its activity as a microtubule destabilizing agent.[3] Microtubules are essential components of the cytoskeleton in all eukaryotic cells, playing critical roles in cell division (mitosis), intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, this compound can induce cell cycle arrest, particularly in the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[4] This effect is most pronounced in rapidly dividing normal cells, such as hematopoietic progenitors in the bone marrow and cells of the gastrointestinal tract, which explains the common clinical side effects of myelosuppression (anemia, neutropenia) and fatigue.[5][6][7]
Q3: Is there evidence of selective cytotoxicity of this compound towards cancer cells over normal cells?
A3: Yes, preclinical studies suggest a therapeutic window for this compound. For instance, YK-4-279, the parent compound of this compound, showed significantly higher IC50 values (>30µM) in non-transformed cell lines compared to Ewing sarcoma cells. One study also reported that this compound did not cause significant cell death in normal peripheral blood mononuclear cells (PBMCs) at concentrations that were cytotoxic to leukemia cells.[8] This selectivity may be due to the higher proliferation rate of cancer cells and their potential increased dependence on microtubule dynamics.
Q4: What are the typical signs of this compound-induced cytotoxicity in in vitro cell cultures?
A4: Signs of cytotoxicity in cell culture experiments include:
-
A decrease in cell viability and proliferation, which can be quantified using assays like MTT or CellTiter-Glo.
-
Changes in cell morphology, such as rounding up, detachment from the culture plate (for adherent cells), and membrane blebbing.
-
Induction of apoptosis, detectable by Annexin V/Propidium Iodide (PI) staining and caspase activity assays.
-
Cell cycle arrest in the G2/M phase, which can be observed through flow cytometry analysis of DNA content.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered when assessing the cytotoxicity of this compound in normal cells.
| Problem | Potential Cause | Suggested Solution |
| High cytotoxicity in normal control cells, obscuring the therapeutic window. | 1. Concentration is too high: The concentration of this compound may be excessive for the specific normal cell line being used. 2. Extended incubation time: Prolonged exposure may lead to increased off-target toxicity. 3. High sensitivity of the normal cell line: Some normal cell lines, especially those with high proliferation rates, are inherently more sensitive to microtubule inhibitors. | 1. Perform a dose-response curve: Determine the IC50 value for both your cancer and normal cell lines to identify a concentration with a clear therapeutic window. 2. Conduct a time-course experiment: Evaluate cytotoxicity at multiple time points (e.g., 24, 48, 72 hours) to find the shortest effective exposure time for cancer cells that minimizes toxicity in normal cells. 3. Consider "Cyclotherapy": Pre-treat normal cells with an agent that induces temporary cell cycle arrest in the G1 phase, making them less susceptible to M-phase specific drugs like this compound. Examples of agents for experimental use include CDK4/6 inhibitors (e.g., Palbociclib) or low doses of staurosporine. |
| Inconsistent results between experiments. | 1. Variability in cell health and passage number: Cells at high passage numbers or in poor health can respond differently to drug treatment. 2. Inconsistent this compound concentration: Errors in dilution or degradation of the compound. 3. Variable cell seeding density: The number of cells at the start of the experiment can influence the outcome. | 1. Use cells within a consistent and low passage number range. Regularly monitor cell morphology and health. 2. Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Ensure a consistent cell seeding density across all wells and experiments. |
| This compound appears to have no effect on cancer cells. | 1. Drug inactivity: The compound may have degraded. 2. Cell line resistance: The cancer cell line may have intrinsic or acquired resistance to microtubule inhibitors. 3. Incorrect assay endpoint: The chosen time point for analysis may be too early to observe a significant effect. | 1. Test the activity of your this compound stock on a known sensitive cell line. 2. Consider using a different cancer cell line known to be sensitive to this compound. You can also investigate mechanisms of resistance, such as alterations in tubulin subtypes. 3. Extend the incubation time or perform a time-course experiment. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound and its Parent Compound YK-4-279 in Cancer vs. Normal Cells (Illustrative Data)
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound | HL-60 | Acute Myeloid Leukemia | 0.363 | [2] |
| TMD-8 | Diffuse Large B-cell Lymphoma | 0.152 | [2] | |
| A4573 | Ewing Sarcoma | Dose-dependent inhibition (0.03-0.5 µM) | [2] | |
| Normal PBMCs | Peripheral Blood Mononuclear Cells | No significant cell death observed at therapeutic concentrations | [8] | |
| YK-4-279 | Ewing Sarcoma Cell Lines | Ewing Sarcoma | ~0.5 - 2.0 | |
| Non-transformed cell lines | Various normal tissues | > 30 |
Note: This table is a compilation of data from multiple sources and is intended for illustrative purposes. IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a framework for assessing the cytotoxic effect of this compound.
Materials:
-
96-well cell culture plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium per well. Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: Assessing Apoptosis by Annexin V/PI Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cells treated with this compound as described in Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Workflow for mitigating this compound cytotoxicity.
References
- 1. Targeting stem cell niche can protect hematopoietic stem cells from chemotherapy and G-CSF treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
TK-216 Technical Support Center: A Guide to Navigating Experimental Variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing TK-216 in their experiments. Addressing the inherent variability in experimental outcomes is critical for reproducible and reliable results. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), comprehensive experimental protocols, and key data summaries to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound was initially developed as a first-in-class small molecule inhibitor that directly targets the EWS-FLI1 fusion protein, which is the primary oncogenic driver in Ewing sarcoma.[1] It was designed to block the interaction between EWS-FLI1 and RNA helicase A, leading to a reduction in oncogenic transcription and proliferation.[2][3] However, recent studies have revealed that this compound also functions as a potent microtubule destabilizing agent.[1] This dual mechanism is a critical consideration in experimental design and data interpretation.
Q2: I am observing significant variability in my cell viability assays. What are the potential causes?
A2: Variability in cell viability assays can stem from several factors:
-
Compound Chirality: this compound possesses a chiral center, and the (-)-enantiomer is significantly more active than the (+)-enantiomer.[4] Using a racemic mixture or the incorrect enantiomer will lead to drastically different IC50 values and overall efficacy.
-
Compound Solubility: Ensure that this compound is fully dissolved in a suitable solvent (e.g., DMSO) before further dilution in your culture medium. Precipitation of the compound will lower its effective concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. It is crucial to perform a dose-response curve for each new cell line to determine the appropriate concentration range.
-
Off-Target Effects: Given its activity as a microtubule inhibitor, the observed cytotoxicity may not be solely due to EWS-FLI1 inhibition, especially in cell lines not driven by this fusion protein.[1][5]
Q3: My experiments show a weaker than expected apoptotic response. What should I check?
A3: A diminished apoptotic response could be due to:
-
Suboptimal Concentration: The concentration of this compound may be insufficient to induce a strong apoptotic cascade. Refer to the provided IC50 values (Table 1) and consider using a concentration at or above the IC50 for your specific cell line.
-
Incorrect Timing: Apoptosis is a time-dependent process. It is advisable to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation period for observing apoptosis in your model system.
-
Cell Cycle Arrest: this compound can induce G2/M cell cycle arrest.[4] If the majority of cells are arrested, the progression to apoptosis might be delayed.
-
Resistance Mechanisms: The development of resistance, potentially through mutations in tubulin genes like TUBA1B, can reduce the apoptotic effect of this compound.[6]
Q4: Is this compound effective in cancer types other than Ewing sarcoma?
A4: Yes, this compound has demonstrated anti-cancer activity in various malignancies, including different types of lymphoma, pediatric leukemia, and prostate cancer.[1] Its effectiveness in these cancers is attributed to its ability to inhibit other ETS family transcription factors or through its microtubule destabilizing activity.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
| Potential Cause | Troubleshooting Step |
| Incorrect Enantiomer | Verify that you are using the active (-)-enantiomer of this compound. If using a racemic mixture, be aware that the potency will be significantly lower. |
| Compound Precipitation | Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting in culture medium. Visually inspect for any precipitates. |
| Cell Seeding Density | Optimize the cell seeding density for your viability assay. Too few or too many cells can affect the accuracy of the results. |
| Assay Incubation Time | Standardize the incubation time for your viability assays. A 72-hour incubation is commonly used for this compound.[7] |
Issue 2: Unexpected Cell Morphology or Off-Target Effects
| Potential Cause | Troubleshooting Step |
| Microtubule Disruption | Be aware of this compound's function as a microtubule destabilizer.[1] Observe cell morphology for signs of mitotic arrest and disorganized microtubules, which can be confirmed by immunofluorescence staining of α-tubulin. |
| Cell Line Specificity | In non-Ewing sarcoma cell lines, the observed effects may be predominantly due to microtubule inhibition rather than EWS-FLI1 targeting.[5] Consider using a positive control microtubule inhibitor (e.g., colchicine) for comparison. |
| Concentration-Dependent Effects | At lower concentrations, the effects might be more specific to ETS inhibition, while at higher concentrations, microtubule disruption may dominate. Perform a wide dose-response to characterize both effects. |
Data Presentation
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| MV4-11 | Pediatric Leukemia | 0.22[7][8] |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | 0.152[3] |
| HL-60 | Acute Myeloid Leukemia (AML) | 0.363[3] |
| SUP-B15 | Pediatric Leukemia | 0.94 - 0.95[7][8] |
| ABC-DLBCL | Activated B-cell like DLBCL | 0.375 |
| GCB-DLBCL | Germinal Center B-cell like DLBCL | 0.374 |
| MCL | Mantle Cell Lymphoma | 0.339 |
| MZL | Marginal Zone Lymphoma | 0.292 |
| ALCL | Anaplastic Large Cell Lymphoma | 0.193 |
Experimental Protocols
Cell Viability Assay (MTT-Based)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO).
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the DNA content by flow cytometry.
Mandatory Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Recommended experimental workflow for this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Small-Molecule E26-Transformation-Specific Inhibitor TK216 Attenuates the Oncogenic Properties of Pediatric Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biorxiv.org [biorxiv.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
TK-216 degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the best practices for the storage and handling of TK-216, along with troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage of this compound is critical to maintain its stability and ensure experimental reproducibility.[1][2][3]
Q2: How should I prepare this compound stock and working solutions?
To ensure accurate and reproducible results, follow these steps for solution preparation:
-
Stock Solution:
-
Allow the powdered this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the powder in a suitable solvent such as DMSO. For example, to prepare a 10 mM stock solution, dissolve 3.76 mg of this compound (MW: 376.23 g/mol ) in 1 mL of DMSO.
-
If precipitation or phase separation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
-
-
Working Solution:
-
For in vitro cell-based assays, dilute the stock solution to the desired final concentration in your cell culture medium. It is advisable to prepare fresh dilutions for each experiment.
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1]
-
Q3: What should I do if I observe precipitation in my this compound solution upon thawing?
Precipitation can sometimes occur when a solution is thawed. If you observe this, you can try the following:
-
Gentle Warming: Warm the solution in a water bath at 37°C for a few minutes.
-
Sonication: Use a bath sonicator to help redissolve the precipitate.[1]
-
Vortexing: Gently vortex the solution.
If the precipitate does not redissolve, it may indicate degradation or that the solubility limit has been exceeded. In such cases, it is recommended to prepare a fresh solution.
Q4: Which enantiomer of this compound is biologically active?
This compound has a chiral center. The (-)-TK216 enantiomer is the more biologically active form, exhibiting significantly greater potency in inhibiting cancer cell proliferation compared to the (+)-TK216 enantiomer.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | 1. Degradation of this compound due to improper storage. 2. Inaccurate concentration of this compound solution. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure this compound is stored at the recommended temperatures and protected from light. 2. Verify the calculations for your stock and working solutions. If possible, confirm the concentration using spectrophotometry or another analytical method. 3. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Low or no observable effect in cell-based assays | 1. Inactive this compound. 2. Cell line is resistant to this compound. 3. Incorrect dosage or incubation time. | 1. Use a fresh vial of this compound or prepare a new stock solution. 2. Check the literature for the reported IC50 values of this compound in your specific cell line.[1][5] Consider using a positive control cell line known to be sensitive to this compound. 3. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system. |
| Precipitation of this compound in cell culture medium | 1. Solubility limit of this compound exceeded in the aqueous medium. 2. Interaction with components of the cell culture medium. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent-induced cytotoxicity. 2. Prepare the final dilution of this compound in the medium immediately before adding it to the cells. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of a this compound solution over time.
Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability using HPLC.
Methodology:
-
Prepare a this compound solution at a known concentration in the solvent of interest (e.g., DMSO).
-
Initial Analysis (Time 0): Immediately analyze an aliquot of the solution by High-Performance Liquid Chromatography (HPLC) using a suitable C18 column. The mobile phase and gradient will need to be optimized for this compound, but a typical starting point could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 24 hours, 48 hours, 1 week), take an aliquot of the stored solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis:
-
Compare the peak area of the main this compound peak at each time point to the peak area at Time 0. A decrease in the peak area suggests degradation.
-
Examine the chromatograms for the appearance of new peaks, which may represent degradation products.
-
Protocol 2: Functional Assay for this compound Activity (Microtubule Destabilization)
As this compound is known to be a microtubule destabilizing agent, a functional assay can be performed to confirm its activity.[4][6][7]
Workflow for Microtubule Destabilization Assay
Caption: Workflow for assessing this compound's microtubule destabilizing activity.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa or A549) onto glass coverslips in a multi-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of this compound for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control for microtubule destabilization (e.g., nocodazole).
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent such as Triton X-100.
-
Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Microscopy: Visualize the cells using a fluorescence microscope. In untreated cells, a well-defined filamentous microtubule network should be visible. In cells treated with active this compound, a disruption and depolymerization of this network should be observed.
Signaling Pathway
This compound was initially developed as an inhibitor of the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing Sarcoma.[4][8][9][10] It was later discovered to also function as a microtubule destabilizing agent.[4][7]
Simplified Representation of this compound's Dual Mechanism of Action
Caption: Dual mechanism of this compound: EWS-FLI1 inhibition and microtubule destabilization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of TK-216 and YK-4-279: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of two related small molecule inhibitors, TK-216 and its precursor YK-4-279. Both compounds have been investigated for their potential as anti-cancer agents, primarily targeting malignancies driven by the E26 transformation-specific (ETS) family of transcription factors. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes the proposed mechanisms of action and experimental workflows.
Mechanism of Action: A Tale of Two Pathways
Both YK-4-279 and its clinical derivative, this compound, were initially developed as inhibitors of the protein-protein interaction between ETS fusion proteins, such as EWS-FLI1 in Ewing Sarcoma, and RNA helicases like DHX9 (also known as RNA Helicase A, RHA).[1][2] This interaction is crucial for the oncogenic activity of these transcription factors. By disrupting this complex, both molecules impede downstream transcriptional programs that drive tumor cell proliferation and survival.[1][2]
However, recent evidence suggests a dual mechanism of action for this compound, which also functions as a microtubule-destabilizing agent.[3][4][5] This activity is independent of its ETS-inhibitory function and contributes to its cytotoxicity, particularly in synergy with other microtubule-targeting agents like vincristine.[3][4][6]
Figure 1: Proposed Mechanism of Action for this compound and YK-4-279 as ETS Inhibitors
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. YK-4-279 effectively antagonizes EWS-FLI1 induced leukemia in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation of TK-216's Anti-Lymphoma Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-lymphoma activity of TK-216 with other therapeutic alternatives, supported by available preclinical experimental data. The information is intended to assist researchers and drug development professionals in evaluating the potential of this compound as a novel anti-lymphoma agent.
Introduction to this compound
This compound is a first-in-class small molecule inhibitor that targets the E26 transformation-specific (ETS) family of transcription factors.[1][2] These transcription factors are frequently deregulated in various cancers, including lymphoma, and play a crucial role in tumor cell proliferation, survival, and differentiation. This compound, a clinical derivative of YK-4-279, exerts its anti-tumor effects by disrupting the interaction between ETS factors and RNA helicases, thereby inhibiting their transcriptional activity.[1][2][3]
In Vitro Anti-Lymphoma Activity of this compound
This compound has demonstrated significant anti-proliferative activity across a broad range of lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values from in vitro studies are summarized below.
| Cell Line | Lymphoma Subtype | This compound IC50 (nM) |
| TMD8 | Activated B-Cell like (ABC) Diffuse Large B-Cell Lymphoma (DLBCL) | ~405 |
| OCI-Ly3 | ABC-DLBCL | Not explicitly stated, but sensitive |
| U2932 | ABC-DLBCL | Not explicitly stated, but sensitive |
| HBL-1 | ABC-DLBCL | Not explicitly stated, but sensitive |
| OCI-Ly10 | Germinal Center B-Cell like (GCB) DLBCL | Not explicitly stated, but sensitive |
| SU-DHL-4 | GCB-DLBCL | Not explicitly stated, but sensitive |
| Median | Across 56 lymphoma cell lines | 449 |
Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines. The data indicates that this compound is active against various lymphoma subtypes. The median IC50 across a large panel of 56 lymphoma cell lines was found to be 449 nM.[4]
In Vivo Anti-Tumor Efficacy of this compound
The anti-lymphoma activity of this compound has been validated in preclinical in vivo models. In a xenograft model using the ABC-DLBCL cell line TMD8, this compound demonstrated a statistically significant reduction in tumor growth compared to the control group.
| Treatment Group | Dosage | Tumor Growth Reduction (vs. Control) | Statistical Significance |
| This compound | 100 mg/kg, twice daily | Significant reduction from day 5 | P < 0.01 at days 5, 8, and 11 |
| YK-4-279 (parent compound) | 100 mg/kg, twice daily | Significant reduction from day 8 | P < 0.01 at days 8 and 11 |
Table 2: In Vivo Efficacy of this compound in a DLBCL Xenograft Model.[1] These findings confirm the potent in vivo anti-tumor activity of this compound in a lymphoma model.
Mechanism of Action: Targeting the ETS Signaling Pathway
This compound functions by inhibiting the protein-protein interaction between ETS transcription factors (such as SPIB in ABC-DLBCL and SPI1 in GCB-DLBCL) and the RNA helicase A (RHA), also known as DHX9.[1][3] This disruption prevents the assembly of the transcriptional machinery required for the expression of genes critical for lymphoma cell survival and proliferation.
Caption: Mechanism of action of this compound in lymphoma cells.
Comparison with Alternative Therapies
While direct head-to-head comparative studies are limited, this section provides a summary of the performance of this compound in comparison to other established anti-lymphoma agents, venetoclax and lenalidomide, based on available preclinical and clinical data from separate studies.
This compound vs. Venetoclax
Venetoclax is a BCL-2 inhibitor that induces apoptosis in cancer cells. Preclinical studies have shown synergistic activity when this compound is combined with venetoclax in lymphoma cell lines.[1][2] This suggests that targeting both the ETS-mediated transcriptional pathway and the BCL-2-mediated apoptosis pathway could be a promising therapeutic strategy.
| Agent | Target | In Vitro Activity (Lymphoma) | In Vivo Activity (Lymphoma) |
| This compound | ETS Transcription Factors | Potent activity across various cell lines (Median IC50 ~449 nM) | Significant tumor growth inhibition in xenograft models |
| Venetoclax | BCL-2 | Effective in BCL-2 dependent lymphomas | Clinically approved for certain leukemias and lymphomas |
Table 3: Comparison of this compound and Venetoclax.
This compound vs. Lenalidomide
Lenalidomide is an immunomodulatory drug with anti-angiogenic and direct anti-tumor effects. Similar to venetoclax, this compound has demonstrated synergistic effects when combined with lenalidomide in preclinical lymphoma models.[1][2] An in vivo study showed that the combination of this compound and lenalidomide resulted in superior anti-tumor activity and improved survival compared to either agent alone.[5]
| Agent | Target | In Vitro Activity (Lymphoma) | In Vivo Activity (Lymphoma) |
| This compound | ETS Transcription Factors | Potent activity across various cell lines | Significant tumor growth inhibition in xenograft models |
| Lenalidomide | Cereblon (leading to immunomodulation and direct anti-tumor effects) | Varies depending on lymphoma subtype | Clinically approved for various hematological malignancies, including lymphoma |
Table 4: Comparison of this compound and Lenalidomide.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of this compound on lymphoma cell lines is typically determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow:
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Detailed Methodology:
-
Cell Seeding: Lymphoma cell lines are seeded in 96-well plates at an appropriate density and allowed to adhere or stabilize overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or control vehicle.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT solution is added to each well and incubated for 4 hours. Metabolically active cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
In Vivo Xenograft Model
The in vivo efficacy of this compound is evaluated using immunodeficient mice bearing lymphoma xenografts.
Workflow:
Caption: Workflow for the in vivo lymphoma xenograft model.
Detailed Methodology:
-
Cell Implantation: A suspension of lymphoma cells (e.g., TMD8) is injected subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and receive this compound or a vehicle control, typically via oral gavage, for a specified duration.
-
Monitoring: Tumor volume is measured regularly with calipers, and the general health of the mice is monitored.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[1]
Conclusion
The available preclinical data strongly support the anti-lymphoma activity of this compound. Its novel mechanism of action, targeting the ETS transcription factor pathway, provides a rationale for its development as a monotherapy or in combination with other targeted agents. The synergistic effects observed with venetoclax and lenalidomide highlight promising avenues for combination therapies in lymphoma. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in patients with lymphoma.
References
A Comparative Analysis of TK-216 and Other Therapeutic Strategies for Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial results and experimental data for TK-216, a novel inhibitor of the EWS-FLI1 fusion protein, against other therapeutic alternatives for the treatment of Ewing Sarcoma. The information is intended to support ongoing research and drug development efforts in this challenging field.
Executive Summary
Ewing Sarcoma is an aggressive bone and soft tissue cancer primarily affecting children and young adults, driven in most cases by the EWS-FLI1 oncogenic fusion protein. This compound is a first-in-class small molecule designed to directly target this fusion protein. This guide presents a comparative overview of the clinical trial data for this compound alongside other targeted therapies such as regorafenib and cabozantinib, the IGF-1R inhibitor ganitumab, and immunotherapeutic approaches including checkpoint inhibitors and CAR-T cell therapy. While direct head-to-head trial data is limited, this guide synthesizes available information to facilitate a comparative understanding of their efficacy, safety, and mechanisms of action.
Quantitative Data Comparison of Clinical Trial Results
The following tables summarize the key efficacy and safety data from clinical trials of this compound and its alternatives in patients with Ewing Sarcoma.
| Drug | Trial Identifier | Phase | Patient Population | N | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| This compound | NCT02657005 | I/II | Relapsed/Refractory | 85 | 2 CR, 1 PR (in cohorts 9 & 10) | 6-month PFS: 11.9% | Neutropenia (44.7%), Anemia (29.4%), Leukopenia (29.4%), Febrile Neutropenia (15.3%)[1][2] |
| Regorafenib | SARC024 | II | Relapsed/Refractory | 30 | 10% | Median PFS: 14.8 weeks | Hypophosphatemia, Hypertension, Elevated ALT[3] |
| Cabozantinib | CABONE (NCT02243605) | II | Advanced | 39 | 26% (all PR) | Median PFS: 4.4 months | Hypophosphatemia (11%)[4][5][6] |
| Ganitumab | AEWS1221 (NCT02306161) | III | Newly Diagnosed Metastatic | 150 | Not Reported | 3-year EFS: 39.1% (vs 37.4% with chemo alone) | Pneumonitis, Febrile Neutropenia, Elevated ALT[7][8] |
| Pembrolizumab | SARC028 (NCT02301039) | II | Advanced Bone Sarcomas (including 13 Ewing Sarcoma pts) | 13 (ES) | 0% | Median PFS: 8 weeks | Anemia (14%), Decreased Lymphocyte Count (12%)[9][10] |
| Nivolumab + Ipilimumab | ADVL1412 (NCT02304458) | I/II | Recurrent/Refractory Solid Tumors (including Ewing Sarcoma) | - | 1 PR in Ewing Sarcoma | Not Specified for ES | Immune-related adverse events[11][12][13] |
| HER2-targeted CAR-T | Phase I | I | Advanced HER2+ Sarcomas (including 1 Ewing Sarcoma pt) | 1 (ES) | Clinical benefit in 50% of all sarcoma patients | Not Specified for ES | Cytokine Release Syndrome[14][15] |
CR: Complete Response, PR: Partial Response, EFS: Event-Free Survival, PFS: Progression-Free Survival, ALT: Alanine Aminotransferase.
Experimental Protocols and Methodologies
This section outlines the key aspects of the clinical trial protocols for this compound and its comparators.
This compound (NCT02657005)
-
Study Design: A phase I/II, open-label, multicenter, dose-escalation and expansion study.[1][16]
-
Inclusion Criteria: Patients aged ≥12 years with relapsed or refractory Ewing Sarcoma, measurable disease by RECIST v1.1, and adequate organ function.[16]
-
Treatment Plan: this compound administered as a continuous intravenous infusion for 7, 10, 14, or 28 days in 21 or 28-day cycles. Vincristine could be added after cycle 2 at the investigator's discretion. The recommended Phase 2 dose (RP2D) was determined to be 200 mg/m²/day as a 14-day continuous infusion.[1][2]
-
Primary Outcome Measures: Maximum tolerated dose (MTD) and RP2D.[16]
-
Secondary Outcome Measures: Safety profile, pharmacokinetics, and anti-tumor activity (ORR, duration of response, PFS, overall survival).[16]
Regorafenib (SARC024)
-
Study Design: A single-arm, phase II trial.[3]
-
Inclusion Criteria: Patients aged ≥18 years with metastatic Ewing family sarcomas who had received at least one prior line of therapy and progressed within 6 months of registration.[3]
-
Treatment Plan: Regorafenib administered orally at 160 mg once daily on days 1-21 of a 28-day cycle.[3]
-
Primary Outcome Measure: Progression-free rate at 8 weeks.[3]
-
Secondary Outcome Measures: RECIST 1.1 response rate, PFS, and overall survival.[3]
Cabozantinib (CABONE - NCT02243605)
-
Study Design: A multicenter, single-arm, two-stage, phase II trial.[4][6]
-
Inclusion Criteria: Patients aged ≥12 years with advanced Ewing Sarcoma and documented disease progression.[4][6]
-
Treatment Plan: Cabozantinib administered orally once daily in 28-day cycles (60 mg for adults, 40 mg/m² for children <16 years).[4][6]
-
Primary Outcome Measure: Best objective response within 6 months of treatment initiation.[4][6]
-
Secondary Outcome Measures: PFS and overall survival.[5]
Ganitumab (AEWS1221 - NCT02306161)
-
Study Design: A randomized, open-label, phase III trial.[7][8]
-
Inclusion Criteria: Patients with newly diagnosed metastatic Ewing Sarcoma.[8]
-
Treatment Plan: Patients were randomized to receive either standard interval-compressed chemotherapy (vincristine, doxorubicin, cyclophosphamide alternating with ifosfamide, etoposide) alone or in combination with ganitumab.[7][8]
-
Primary Outcome Measure: Event-free survival (EFS).[7]
-
Secondary Outcome Measures: Overall survival and toxicity.[17]
Pembrolizumab (SARC028 - NCT02301039)
-
Study Design: A multicenter, two-cohort, single-arm, open-label, phase II trial.[9]
-
Inclusion Criteria: Patients with advanced soft-tissue or bone sarcomas, including a cohort of 13 Ewing Sarcoma patients.[9][10]
-
Treatment Plan: Pembrolizumab 200 mg administered intravenously every 3 weeks.[10]
-
Primary Outcome Measure: Overall response rate.[9]
-
Secondary Outcome Measures: Safety, PFS, and overall survival.[10]
Nivolumab + Ipilimumab (ADVL1412 - NCT02304458)
-
Study Design: A phase I/II trial assessing nivolumab alone and in combination with ipilimumab.[11][12]
-
Inclusion Criteria: Children and young adults with recurrent or refractory solid tumors, including Ewing Sarcoma.[12]
-
Treatment Plan: Part D of the study evaluated the recommended phase II dose of nivolumab (3 mg/kg) plus ipilimumab (1 mg/kg) in patients with Ewing Sarcoma.[11][12]
-
Primary Outcome Measure: Tolerability and toxicity.[13]
-
Secondary Outcome Measure: Anti-tumor activity.[13]
HER2-targeted CAR-T Cell Therapy
-
Inclusion Criteria: Pediatric and adult patients with advanced HER2-positive sarcomas.[15]
-
Treatment Plan: Combination of lymphodepleting chemotherapy followed by infusion of HER2-targeted CAR T-cells.[14]
-
Primary Outcome Measure: Safety.[15]
-
Secondary Outcome Measure: Clinical response.[15]
Signaling Pathways and Experimental Workflows
This compound and the EWS-FLI1 Signaling Pathway
The EWS-FLI1 fusion protein acts as an aberrant transcription factor, driving the oncogenic program in Ewing Sarcoma. It directly upregulates genes involved in cell proliferation and survival while repressing tumor suppressor genes.[18][19] this compound is designed to directly bind to the EWS-FLI1 protein, disrupting its interaction with RNA helicase A (RHA) and other protein partners, thereby inhibiting its transcriptional activity.[1] This leads to the modulation of downstream target genes, ultimately inducing cell cycle arrest and apoptosis in Ewing Sarcoma cells.[18][19]
Figure 1: Simplified signaling pathway of EWS-FLI1 and the mechanism of action of this compound.
General Experimental Workflow for a Phase I/II Clinical Trial
The following diagram illustrates a typical workflow for a Phase I/II clinical trial, such as the one conducted for this compound.
Figure 2: Generalized workflow for a Phase I/II clinical trial in oncology.
Discussion and Future Directions
The clinical trial data for this compound demonstrate a manageable safety profile and early signs of clinical activity in a heavily pre-treated population of patients with relapsed/refractory Ewing Sarcoma.[1][2] The objective response rates, while modest, are encouraging for a first-in-class agent targeting a previously "undruggable" driver oncogene.
In comparison, other targeted therapies like regorafenib and cabozantinib have also shown modest activity in similar patient populations.[3][4] Cabozantinib, with its dual inhibition of MET and VEGFR2, appears to have a notable objective response rate.[4][5][6] The phase III trial of ganitumab, an IGF-1R inhibitor, in newly diagnosed metastatic patients did not show a significant improvement in event-free survival when added to standard chemotherapy, highlighting the challenges of targeting this pathway.[7][8]
Immunotherapies, including checkpoint inhibitors and CAR-T cells, are still in earlier stages of investigation for Ewing Sarcoma. Single-agent pembrolizumab showed no objective responses in a small cohort of Ewing Sarcoma patients, although combination therapies may hold more promise.[9][10] CAR-T cell therapies are in nascent stages of clinical development for this indication, with early trials suggesting safety and potential clinical benefit.[14][15]
Future research should focus on several key areas:
-
Combination Therapies: Exploring rational combinations of this compound with other agents, including standard chemotherapy and other targeted therapies, may enhance efficacy.
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound and other targeted agents is crucial.
-
Optimizing Immunotherapy: Further investigation into combination immunotherapy strategies and the development of more effective CAR-T cell constructs are warranted.
-
Head-to-Head Trials: As novel agents mature, randomized controlled trials comparing them directly will be necessary to establish optimal treatment strategies for different patient subgroups.
This comparative guide provides a snapshot of the current therapeutic landscape for Ewing Sarcoma beyond standard chemotherapy. The development of this compound represents a significant step towards a targeted therapy approach for this devastating disease. Continued research and clinical investigation are essential to improve outcomes for patients with Ewing Sarcoma.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Open-Label, Multicenter, Phase I/II, First-in-Human Trial of TK216: A First-Generation EWS::FLI1 Fusion Protein Antagonist in Ewing Sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase II trial of regorafenib in patients with advanced Ewing sarcoma and related tumors of soft tissue and bone: SARC024 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cabozantinib in Advanced Ewing Sarcomas and osteosarcomas: a multicentre, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cabozantinib for Advanced Ewing Sarcoma or Osteosarcoma - The ASCO Post [ascopost.com]
- 6. Cabozantinib in patients with advanced Ewing sarcoma or osteosarcoma (CABONE): a multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Pembrolizumab in advanced soft-tissue sarcoma and bone sarcoma (SARC028): a multicentre, two-cohort, single-arm, open-label, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pembrolizumab Makes Inroads in Sarcoma Subtypes - Oncology Practice Management [oncpracticemanagement.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A Phase I/II Trial of Nivolumab plus Ipilimumab in Children and Young Adults with Relapsed/Refractory Solid Tumors: A Children's Oncology Group Study ADVL1412 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. CAR T cell therapy targeting HER2 antigen shows promise against advanced sarcoma in phase I trial [blogs.bcm.edu]
- 15. aacr.org [aacr.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. PHO-COG-FALLON-AEWS1221: Clinical Trial Information: Find a Clinical Trial: Clinical Trials: Patient Info & Clinical Trials: Indiana University Melvin and Bren Simon Comprehensive Cancer Center: Indiana University [cancer.iu.edu]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
Unraveling Potential Synergy: A Comparative Guide to the Hypothetical Combination of TK-216 and Venetoclax
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical or clinical data on the synergistic effects of TK-216 with venetoclax is not publicly available, this guide explores the theoretical underpinnings and potential mechanisms of action that could support such a combination therapy. The information presented is based on the known individual activities of each compound and the established principles of synergistic anti-cancer therapy involving venetoclax.
Mechanisms of Action: A Foundation for Potential Synergy
This compound: Targeting the Oncogenic Driver in Ewing Sarcoma
This compound is a first-in-class small molecule that directly targets the EWS-FLI1 fusion protein, the primary oncogenic driver in approximately 85% of Ewing sarcoma cases.[1][2] This fusion protein acts as an aberrant transcription factor, and this compound is designed to inhibit its activity, thereby disrupting downstream signaling pathways crucial for tumor cell survival and proliferation.[3] Clinical trials have investigated this compound in combination with vincristine, demonstrating some anti-tumor activity in patients with relapsed or refractory Ewing sarcoma.[1][4] The mechanism of synergy with vincristine is thought to involve distinct binding sites and a combined effect on microtubule function, leading to a "microtubule catastrophe" in cancer cells.[5]
Venetoclax: A BCL-2 Inhibitor to Promote Apoptosis
Venetoclax is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2). By binding to BCL-2, venetoclax liberates pro-apoptotic proteins like BIM, which can then activate BAX and BAK to induce mitochondrial outer membrane permeabilization, caspase activation, and ultimately, apoptosis. Resistance to venetoclax is often mediated by the upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-XL.[6] Consequently, synergistic combinations often involve agents that can downregulate these resistance-conferring proteins.[6][7][8]
Hypothesized Synergistic Signaling Pathway
The rationale for combining this compound and venetoclax lies in their potential to attack the cancer cell through two distinct but complementary pathways. This compound's inhibition of the master transcriptional regulator EWS-FLI1 could potentially modulate the expression of BCL-2 family members, "priming" the cell for apoptosis. Venetoclax could then deliver the final apoptotic blow by inhibiting the remaining BCL-2, leading to a synergistic level of cell death.
Caption: Hypothesized synergistic mechanism of this compound and venetoclax.
Experimental Protocols for Synergy Evaluation
To investigate the potential synergy between this compound and venetoclax, a series of preclinical experiments would be necessary. The following outlines standard methodologies employed in such studies.
1. Cell Viability and Synergy Quantification
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of each drug and to quantify the synergistic interaction.
-
Methodology:
-
Culture Ewing sarcoma cell lines in 96-well plates.
-
Treat cells with a matrix of increasing concentrations of this compound and venetoclax for 48-72 hours.
-
Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy.
-
2. Apoptosis Induction Assays
-
Objective: To confirm that the observed cell death is due to apoptosis.
-
Methodology:
-
Treat cells with this compound and venetoclax at synergistic concentrations.
-
After 24-48 hours, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.
-
Perform western blot analysis for cleaved caspase-3 and cleaved PARP.
-
3. In Vivo Xenograft Models
-
Objective: To assess the anti-tumor efficacy of the combination in a living organism.
-
Methodology:
-
Implant Ewing sarcoma cells into immunodeficient mice.
-
Once tumors are established, randomize mice into treatment cohorts: vehicle, this compound alone, venetoclax alone, and the combination.
-
Monitor tumor volume and animal well-being.
-
Illustrative Experimental Workflow
Caption: A standard workflow for evaluating drug synergy.
Quantitative Data Summary (Hypothetical)
The following table illustrates how data from a synergy experiment would be presented. The values are for illustrative purposes only.
| Cell Line | Drug | IC50 (Single Agent) | Combination Treatment | Combination Index (CI) at ED50 | Interpretation |
| A673 | This compound | 5 µM | This compound (1 µM) + Venetoclax (50 nM) | 0.45 | Synergy |
| Venetoclax | 200 nM | ||||
| SK-N-MC | This compound | 8 µM | This compound (1.5 µM) + Venetoclax (75 nM) | 0.38 | Strong Synergy |
| Venetoclax | 350 nM |
Disclaimer: This guide is for informational and research purposes only and is based on a hypothetical combination of this compound and venetoclax. The synergistic effects of this specific combination have not been reported in peer-reviewed literature. Researchers should consult primary literature for detailed protocols and data on the individual agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Trial Spotlight Ewing Sarcoma - Children's National [innovationdistrict.childrensnational.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of CDK9 by voruciclib synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NL101 synergizes with the BCL-2 inhibitor venetoclax through PI3K-dependent suppression of c-Myc in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of TK-216 in Vincristine-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of TK-216 and its analog, YK-4-279, in preclinical models of vincristine-resistant cancers, primarily focusing on neuroblastoma and Ewing sarcoma. The data presented is compiled from peer-reviewed studies and aims to offer an objective overview supported by experimental evidence.
Executive Summary
This compound, a clinical derivative of YK-4-279, was initially developed as a small molecule inhibitor of the EWS-FLI1 fusion protein, a key driver in Ewing sarcoma.[1][2] Subsequent research has revealed that this compound and YK-4-279 also function as microtubule-destabilizing agents, a mechanism that explains their synergistic activity with vincristine, a microtubule-targeting chemotherapy drug.[3][4] Preclinical evidence, particularly with YK-4-279, demonstrates a significant potential to overcome vincristine resistance in neuroblastoma.[5][6] Conversely, resistance to YK-4-279 in Ewing sarcoma cells has been shown to unexpectedly increase their sensitivity to vincristine.[1][2] This guide synthesizes the available data on the efficacy, underlying mechanisms, and experimental protocols related to this compound and YK-4-279 in the context of vincristine resistance.
Data Presentation
Table 1: Efficacy of YK-4-279 in Vincristine-Resistant Neuroblastoma Cell Lines
| Cell Line | Drug | IC50 (µM) in Parental Line | IC50 (µM) in Vincristine-Resistant Line | Fold-Resistance to Vincristine | Efficacy of YK-4-279 in Resistant Line (IC50 in µM) | Reference |
| SK-N-AS | Vincristine | 0.0010 ± 0.0000 | >10 | >10000 | - | [6] |
| SK-N-ASrVCR20 | YK-4-279 | 1.05 ± 0.070 | - | - | 0.95 ± 0.035 | [6] |
| SH-SY5Y | Vincristine | 0.0015 ± 0.0007 | >10 | >6667 | - | [6] |
| SH-SY5YrVCR20 | YK-4-279 | 1.15 ± 0.035 | - | - | 1.25 ± 0.035 | [6] |
Data synthesized from the study by Kollareddy et al. (2017).[6]
Table 2: Cross-Resistance Profile of Vincristine-Resistant Neuroblastoma Cells
| Cell Line | Drug | IC50 (µM) in Parental Line | IC50 (µM) in Vincristine-Resistant Line (SK-N-ASrVCR20) | Fold-Change in Resistance | Reference |
| SK-N-AS | Vincristine | 0.0010 ± 0.0000 | >10 | >10000 | [6] |
| SK-N-AS | Paclitaxel | 0.0010 ± 0.0000 | 0.050 ± 0.007 | 50 | [6] |
| SK-N-AS | Doxorubicin | 0.0365 ± 0.0007 | 0.126 ± 0.012 | 3.45 | [6] |
| SK-N-AS | Etoposide | 0.3800 ± 0.0332 | 1.190 ± 0.084 | 3.13 | [6] |
This table highlights that vincristine-resistant cells show cross-resistance to other chemotherapeutic agents, but YK-4-279 remains effective. Data from Kollareddy et al. (2017).[6]
Table 3: Sensitivity of YK-4-279-Resistant Ewing Sarcoma Cells to Vincristine
| Cell Line | Drug | IC50 (µM) in Parental (A4573) | IC50 (µM) in YK-4-279-Resistant (A4573-R) | Fold-Change in Sensitivity | Reference |
| A4573 | YK-4-279 | 0.54 | 14.9 | >27 (Resistant) | [1] |
| A4573 | Vincristine | Not specified | Not specified (showed increased sensitivity) | Increased Sensitivity | [1][2] |
| A4573 | Doxorubicin | Sensitive | Sensitive | No significant change | [1] |
| A4573 | Etoposide | Sensitive | Sensitive (showed increased sensitivity) | Increased Sensitivity | [1] |
This table indicates that resistance to YK-4-279 can re-sensitize Ewing sarcoma cells to vincristine. Data from Zöllner et al. (2020).[1][2]
Experimental Protocols
Generation of Vincristine-Resistant Neuroblastoma Cell Lines
This protocol is based on the methodology described by Kollareddy et al. (2017).[6]
-
Cell Culture: Human neuroblastoma cell lines (e.g., SK-N-AS, SH-SY5Y) are cultured in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Exposure: Cells are initially treated with a low concentration of vincristine (e.g., 0.5 nM).
-
Stepwise Increase in Concentration: The concentration of vincristine is gradually increased in a stepwise manner over several months. At each step, the cells are allowed to recover and resume proliferation before the next concentration increase.
-
Selection of Resistant Population: This long-term culture under drug pressure selects for a population of cells that can survive and proliferate in the presence of high concentrations of vincristine (e.g., 20 nM).
-
Verification of Resistance: The resistance of the selected cell population is confirmed by comparing their IC50 value for vincristine with that of the parental cell line using a cell viability assay (e.g., MTT or CellTiter-Glo).
Cell Viability Assay
This is a general protocol for assessing the cytotoxic effects of this compound/YK-4-279 and vincristine.
-
Cell Seeding: Parental and vincristine-resistant cells are seeded in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After allowing the cells to adhere overnight, they are treated with a range of concentrations of the test compounds (YK-4-279, vincristine, or a combination) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay such as MTT, WST-1, or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: The absorbance or fluorescence values are normalized to the untreated control to determine the percentage of cell viability. IC50 values are calculated by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Xenograft Mouse Models
This protocol is based on the methodology described by Zöllner et al. (2017) for studying the in vivo efficacy of YK-4-279 and vincristine combination.[7]
-
Tumor Implantation: Ewing sarcoma cells (e.g., A4573) are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 250-300 mm³).
-
Treatment: Mice are randomized into different treatment groups: vehicle control, YK-4-279 alone, vincristine alone, and the combination of YK-4-279 and vincristine. Drugs are administered at specified doses and schedules.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and survival is monitored.
Mandatory Visualization
Caption: Workflow for generating and testing vincristine-resistant models.
Caption: Synergistic mechanism of this compound and Vincristine.
Conclusion
The available preclinical data strongly suggests that this compound and its analog YK-4-279 have the potential to be effective in the context of vincristine-resistant cancers. The microtubule-destabilizing activity of this compound/YK-4-279 provides a distinct mechanism of action that is not compromised by common vincristine resistance mechanisms, such as the overexpression of P-glycoprotein.[5][6] The ability of YK-4-279 to overcome vincristine resistance in neuroblastoma models is a compelling finding that warrants further investigation with this compound in a broader range of vincristine-resistant tumor types.
Furthermore, the observation that YK-4-279 resistance in Ewing sarcoma can re-sensitize cells to vincristine suggests a complex interplay between the resistance mechanisms to these two microtubule-targeting agents.[1][2] This finding could have significant implications for treatment sequencing and combination strategies in the clinic.
While direct experimental data on this compound in vincristine-resistant models is currently limited, the extensive evidence from its closely related analog, YK-4-279, provides a strong rationale for its continued development and evaluation in this setting. Future studies should focus on confirming these findings with this compound in various vincristine-resistant cancer models to fully elucidate its therapeutic potential for patients with relapsed or refractory disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TK216 targets microtubules in Ewing sarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TK216 targets microtubules in Ewing sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The small molecule inhibitor YK-4-279 disrupts mitotic progression of neuroblastoma cells, overcomes drug resistance and synergizes with inhibitors of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of TK-216 for ETS Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TK-216, a small molecule inhibitor, with other alternatives, focusing on its specificity for the E26 transformation-specific (ETS) family of transcription factors. We present a balanced view of the current understanding of this compound's mechanism of action, supported by experimental data, to aid in the evaluation of its therapeutic potential.
Executive Summary
This compound, a derivative of YK-4-279, was initially developed as a specific inhibitor of the oncogenic EWS-FLI1 fusion protein, a key driver in Ewing Sarcoma. The proposed mechanism involved the disruption of the interaction between EWS-FLI1 and RNA helicase A (RHA), leading to the inhibition of the transcriptional activity of ETS proteins. However, recent evidence has emerged suggesting that this compound may also function as a microtubule-destabilizing agent, which could account for its broad anti-cancer activity, even in cells lacking ETS fusion proteins. This guide will delve into the experimental evidence supporting both hypotheses to provide a clear and objective comparison.
Mechanism of Action: A Tale of Two Theories
The precise mechanism of action of this compound is a subject of ongoing scientific discussion. Here, we present the two leading hypotheses, along with the experimental evidence supporting each.
Hypothesis 1: this compound is a Specific Inhibitor of ETS Protein Interactions
This initial hypothesis positions this compound as a targeted inhibitor of the protein-protein interactions essential for the oncogenic function of ETS transcription factors, particularly the EWS-FLI1 fusion protein in Ewing Sarcoma.
Signaling Pathway:
Hypothesis 2: this compound Acts as a Microtubule Destabilizing Agent
More recent studies have proposed an alternative mechanism, suggesting that this compound's cytotoxic effects are primarily due to its ability to destabilize microtubules, leading to cell cycle arrest and apoptosis. This would place this compound in a class of drugs similar to vinca alkaloids.
Signaling Pathway:
Comparative In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its precursor, YK-4-279, in various cancer cell lines, alongside the IC50 values for the established microtubule inhibitor, vincristine, in Ewing Sarcoma cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | A4573 | Ewing Sarcoma | 0.03 - 0.5 (dose-dependent inhibition) | [1] |
| MV4-11 | Pediatric Leukemia | 0.22 | [2] | |
| SUP-B15 | Pediatric Leukemia | 0.95 | [2] | |
| HL-60 | AML | 0.363 | [1] | |
| TMD-8 | DLBCL | 0.152 | [1] | |
| (-)-TK216 | Ewing Sarcoma Cells | Ewing Sarcoma | 0.26 | [3] |
| (+)-TK216 | Ewing Sarcoma Cells | Ewing Sarcoma | 14.57 | [3] |
| YK-4-279 | Ewing Sarcoma Cells | Ewing Sarcoma | 0.5 - 2.0 | [4] |
| A4573 (Resistant) | Ewing Sarcoma | >27-fold increase from sensitive | [5][6] | |
| Vincristine | A673 | Ewing Sarcoma | 0.0005 | [7] |
| RD-ES | Ewing Sarcoma | 0.0064 | [8] | |
| TC71 | Ewing Sarcoma | Varies with YK-4-279 combination | [9] |
Experimental Protocols
To provide a comprehensive understanding of the data presented, this section details the methodologies for key experiments cited in the validation of this compound's specificity.
Co-Immunoprecipitation (Co-IP) for EWS-FLI1 and RHA Interaction
This protocol was adapted from studies investigating the inhibitory effect of YK-4-279, the precursor to this compound, on the EWS-FLI1/RHA interaction.[4][5]
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of an Ewing sarcoma cell line with resistance to EWS‑FLI1 inhibitor YK‑4‑279 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Development of an Ewing sarcoma cell line with resistance to EWS-FLI1 inhibitor YK-4-279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sustained delivery of vincristine inside an orthotopic mouse sarcoma model decreases tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing the Impact of Chemotherapy on Ewing Sarcoma Cells through Combination with Cold Physical Plasma [mdpi.com]
- 9. Inhibition of the oncogenic fusion protein EWS-FLI1 causes G2-M cell cycle arrest and enhanced vincristine sensitivity in Ewing’s sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to TK-216 Cross-Resistance Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of cross-resistance studies involving TK-216, a novel anti-cancer agent. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document serves as a vital resource for researchers in oncology and drug development. We delve into the mechanisms of action and resistance, offering insights into potential combination therapies and future research directions.
Introduction to this compound: A Dual-Mechanism Anticancer Agent
This compound (also known as ONCT-216) is a small molecule inhibitor initially developed as a first-in-class agent targeting the EWS-FLI1 fusion protein, a key oncogenic driver in Ewing sarcoma.[1][2] It is a clinical derivative of the compound YK-4-279.[2] Subsequent research has revealed a dual mechanism of action, broadening its potential therapeutic applications.
Primary Mechanism: this compound was designed to directly bind to the EWS-FLI1 protein, disrupting its interaction with RNA helicase A and thereby inhibiting the transcription of genes essential for tumor growth and survival.[3]
Secondary Mechanism: Importantly, studies have demonstrated that this compound also functions as a microtubule-destabilizing agent.[1][2] This activity is independent of the EWS-FLI1 fusion protein and explains the observed anti-cancer effects in cell lines lacking this specific translocation.[1][2] This dual functionality positions this compound as a compound with a broader potential anti-cancer spectrum.
Mechanism of Action and Resistance
The efficacy of this compound is intrinsically linked to its interaction with the cellular microtubule network. However, as with many targeted therapies, resistance can emerge.
Signaling Pathway and Drug Interaction
This compound exerts its cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell structure. This leads to a G2/M cell cycle arrest and subsequent apoptosis.[4]
Caption: this compound and Vincristine both inhibit microtubule dynamics, leading to cell cycle arrest and apoptosis. Mutations in TUBA1B can confer resistance by altering microtubule structure.
The Role of TUBA1B Mutations in this compound Resistance
A key mechanism of acquired resistance to this compound involves mutations in the TUBA1B gene, which encodes for α-tubulin, a fundamental component of microtubules.[1][2] Forward genetics screening has identified recurrent mutations in TUBA1B in Ewing sarcoma cell lines that are sufficient to drive resistance to this compound.[1] These mutations likely alter the binding site of this compound on the tubulin protein, thereby reducing the drug's efficacy.
Cross-Resistance Profile of this compound
Understanding the cross-resistance profile of this compound is crucial for predicting its efficacy in patients who have received prior treatments and for designing effective combination therapies.
Cross-Resistance with YK-4-279
Given that this compound is a derivative of YK-4-279, it is not surprising that there is a high degree of cross-resistance between these two compounds. Studies have shown that the same TUBA1B mutations that confer resistance to this compound also endow resistance to YK-4-279.[1]
Interaction with Vincristine: A Synergistic Relationship
Vincristine is another microtubule-destabilizing agent commonly used in cancer chemotherapy. Despite both drugs targeting microtubules, this compound and vincristine exhibit a synergistic anti-cancer effect.[4] This synergy is attributed to their distinct binding mechanisms on the tubulin protein.[1][2] This finding is significant as it suggests that pre-existing resistance to one agent may not necessarily confer resistance to the other, making the combination a viable therapeutic strategy. Clinical trials have explored the combination of this compound and vincristine in patients with relapsed or refractory Ewing sarcoma.[4]
Potential Cross-Resistance with Other Agents
While direct and comprehensive cross-resistance studies with a broad panel of chemotherapeutic agents in this compound resistant cell lines are limited in the public domain, research on the parent compound, YK-4-279, provides valuable insights. A study that developed a YK-4-279-resistant Ewing sarcoma cell line found no cross-resistance to several standard-of-care chemotherapeutics.
Table 1: Cross-Resistance of YK-4-279 Resistant Ewing Sarcoma Cells
| Chemotherapeutic Agent | Cross-Resistance Observed |
| Doxorubicin | No |
| Vincristine | No |
| Etoposide | No |
Data extrapolated from studies on the parent compound YK-4-279.
This lack of cross-resistance is a promising indicator for the potential use of this compound in patients who have been previously treated with these agents. However, further studies are needed to confirm these findings directly with this compound resistant cell lines.
Experimental Methodologies
The following sections detail the protocols for key experiments used in the evaluation of this compound's efficacy and resistance mechanisms.
Cell Viability and Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and other chemotherapeutic agents in sensitive and resistant cell lines.
Protocol: WST-1 Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the test compounds (e.g., this compound, vincristine, doxorubicin) for 72 hours. Include a vehicle-only control.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for determining cell viability and IC50 values using the WST-1 assay.
In Vitro Microtubule Polymerization Assay
Objective: To assess the direct effect of this compound on the polymerization of tubulin in a cell-free system.
Protocol: Fluorescence-Based Assay
-
Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin, a fluorescent reporter, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add the test compounds (this compound, positive control like paclitaxel, negative control like colchicine) or vehicle to a pre-warmed 96-well plate.
-
Initiation of Polymerization: Add the cold tubulin reaction mix to the wells to initiate polymerization.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C and measure the fluorescence intensity over time at appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Caption: Workflow for the in vitro tubulin polymerization assay.
Apoptosis Assay
Objective: To quantify the induction of apoptosis in cancer cells following treatment with this compound.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Conclusion and Future Directions
The dual mechanism of action of this compound, targeting both the EWS-FLI1 fusion protein and microtubule dynamics, makes it a promising therapeutic candidate. Resistance to this compound is primarily mediated by mutations in TUBA1B. Encouragingly, this compound demonstrates synergy with vincristine due to distinct binding mechanisms, and preliminary data from its parent compound suggests a lack of cross-resistance with several standard chemotherapeutic agents.
Future research should focus on:
-
Comprehensive Cross-Resistance Profiling: Conducting large-scale studies to determine the IC50 values of a wide range of chemotherapeutic agents in well-characterized this compound resistant cell lines.
-
Exploring Combination Therapies: Investigating novel combination strategies to overcome or prevent the emergence of this compound resistance.
-
Clinical Validation: Further clinical trials are necessary to validate the preclinical findings and to establish the optimal use of this compound in the clinical setting, both as a monotherapy and in combination.
This guide provides a foundational understanding of the cross-resistance landscape of this compound. The continued investigation into these areas will be critical for maximizing the therapeutic potential of this novel anti-cancer agent.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of TK-216
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) with established disposal procedures for the research compound TK-216, a small molecule inhibitor of the E26 transformation-specific (ETS) family of oncoproteins, is not publicly available. This is common for novel research chemicals. Therefore, the following guidance is based on established best practices for the handling and disposal of potent, potentially cytotoxic, and uncharacterized small molecule inhibitors in a laboratory setting.
Researchers, scientists, and drug development professionals must treat this compound as a potentially hazardous chemical of unknown toxicity. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1][2][3].
Immediate Safety and Handling Precautions
Proper handling is critical to minimize exposure and prevent contamination. All personnel must be trained on the potential hazards and proper handling procedures before working with this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:
-
A lab coat or gown
-
Safety goggles or a face shield
-
Chemical-resistant gloves (double-gloving is recommended)
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[1][3].
Storage:
-
Store this compound in a cool, dry, and well-ventilated location, away from incompatible materials.
-
The container must be clearly labeled with the full chemical name and any known hazard information.
-
Utilize secondary containment to prevent spills[1].
Waste Segregation and Container Management
Proper segregation and containment of waste are fundamental for safe disposal. All materials that come into contact with this compound must be treated as hazardous waste[4][5].
| Waste Type | Container Requirement | Handling and Labeling Instructions |
| Solid Waste | A designated, leak-proof hazardous waste container with a secure lid, lined with a chemically resistant bag (e.g., a red cytotoxic waste container)[6]. | For: Contaminated PPE (gloves, disposable lab coats), pipette tips, tubes, vials, weigh paper, and absorbent materials from spill cleanups. Label container with "Hazardous Waste," "Cytotoxic Waste," "this compound," and the date waste was first added[3][7]. |
| Liquid Waste | A designated, sealed, and chemically compatible hazardous waste container (e.g., glass or high-density polyethylene for organic solvents). Must be leak-proof[1][7]. | For: Unused stock solutions, working solutions, and the first solvent rinse of "empty" containers. Do not mix incompatible chemicals. Label container with "Hazardous Waste," "this compound," full names of all solvents, and their approximate percentages[1]. |
| Sharps Waste | A designated, puncture-proof sharps container specifically for cytotoxic or hazardous chemical waste (often yellow or red)[6][8]. | For: Needles, syringes, or other contaminated sharps. The container must be clearly labeled with "Cytotoxic Sharps Waste" and "this compound"[6]. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program[1].
Experimental Protocol: Decontamination of Non-Disposable Glassware
-
Initial Rinse:
-
Second Rinse:
-
Perform a second rinse with the same solvent.
-
Collect this second rinsate in the same hazardous liquid waste container.
-
-
Washing:
-
Wash the glassware with an appropriate laboratory detergent and hot water.
-
-
Final Rinse:
-
Rinse the glassware thoroughly with deionized water.
-
The wash water and final rinse from steps 3 and 4 may be disposed of down the drain, pending institutional policy.
-
On-Site Waste Accumulation and Disposal:
-
Segregation: At the point of generation, correctly segregate all this compound waste into the appropriate solid, liquid, or sharps containers as detailed in the table above[7].
-
Container Management: Keep all waste containers securely closed except when adding waste. Do not overfill containers; they should be sealed when approximately three-quarters full[4][9].
-
Storage: Store waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation and should have secondary containment[1][9][10].
-
Arrange for Disposal: Follow your institution's specific procedures for requesting a chemical waste pickup from the EHS department. Provide them with all available information about the compound and its solvents[1][3]. Final disposal of cytotoxic waste often involves incineration or chemical neutralization[8].
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from laboratory activities involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. acs.org [acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. odu.edu [odu.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety Protocols for Handling TK-216, a Potent ETS/EWS-FLI1 Inhibitor
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling TK-216, a potent E26 transformation-specific (ETS) inhibitor with anticancer activity.[1][2] Given its nature as a hazardous research chemical, adherence to stringent safety protocols is paramount to ensure personnel safety and prevent exposure. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on established protocols for handling potent anticancer and cytotoxic compounds.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment. All personnel handling this compound must use the following PPE:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves. | Provides a robust barrier against chemical permeation. The outer glove should be changed immediately upon suspected contact. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin from splashes and contamination. Gowns should have long sleeves with tight-fitting cuffs. |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields. A full-face shield should be worn over goggles when there is a risk of splashing. | Protects eyes and face from accidental splashes of the chemical. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | Recommended when handling the powdered form of the compound or when there is a potential for aerosol generation. |
Experimental Protocols: Donning and Doffing PPE
Proper technique in putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.
Donning Procedure:
-
Perform hand hygiene.
-
Don the inner pair of gloves.
-
Don the protective gown, ensuring complete coverage.
-
Don the outer pair of gloves, ensuring they overlap the cuffs of the gown.
-
Don eye and face protection.
-
If required, don a respirator.
Doffing Procedure:
-
Remove the outer pair of gloves.
-
Remove the gown from the inside out, rolling it to contain any contamination.
-
Dispose of the gown and outer gloves in a designated hazardous waste container.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove the inner pair of gloves.
-
Perform thorough hand hygiene.
Operational and Disposal Plans
Handling:
-
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound. This equipment should be decontaminated after use or disposed of as hazardous waste.
-
Avoid creating dust or aerosols.
Disposal:
-
All disposable PPE (gloves, gowns, etc.) and materials that have come into contact with this compound must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Visual Guidance: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
